(R)-Piperazin-2-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-piperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSTRHGFGFVME-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (R)-Piperazin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of (R)-Piperazin-2-ylmethanol, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Due to its structural motifs—a secondary amine, a tertiary amine, and a primary alcohol—this compound possesses characteristics that are critical to its behavior in biological systems, including solubility, permeability, and receptor interaction.
Core Physicochemical Data
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its known properties and provides inferred values for key parameters based on the well-characterized parent compound, piperazine, and the expected influence of the (R)-hydroxymethyl substituent.
| Property | Value | Source / Inference |
| Molecular Formula | C₅H₁₂N₂O | - |
| Molecular Weight | 116.16 g/mol | - |
| CAS Number | 149715-47-9 | [1] |
| Appearance | White to off-white solid (Inferred) | Based on piperazine and its derivatives, which are typically crystalline solids.[2][3][4] |
| Melting Point (°C) | Not Determined (Inferred: <106) | Unsubstituted piperazine melts at 106-112 °C.[2][3][5] The substituent may lower this value. |
| Boiling Point (°C) | Not Determined (Inferred: >146) | Unsubstituted piperazine boils at 145-146 °C.[2][5][6] The hydroxymethyl group likely increases the boiling point due to hydrogen bonding. |
| Aqueous Solubility | High (Inferred) | The piperazine core and the hydroxyl group are expected to confer high aqueous solubility.[7][8][9] |
| Dissociation Constants (pKa) | pKa₁: ~9.0-9.5, pKa₂: ~4.5-5.0 (Inferred) | Piperazine has pKa values of ~9.7 and ~5.3.[4][10][11] The electron-withdrawing effect of the adjacent hydroxyl group is expected to slightly lower these values.[11][12] |
| Partition Coefficient (logP) | < 0 (Inferred) | Piperazine has a logP of -1.5.[13] The hydroxymethyl group enhances hydrophilicity, suggesting the logP of the derivative will also be negative. |
Experimental Protocols
For drug development and regulatory submission, experimental determination of key physicochemical parameters is mandatory. The following sections detail standardized protocols for measuring pKa and logP/logD.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, affecting its solubility, absorption, and target binding. Potentiometric titration is the gold-standard method for its determination.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable co-solvent if solubility is limited. A typical concentration is 1-10 mM.
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster (KCl solution).
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the two basic nitrogen atoms, first acidify the sample solution to ~pH 2 with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12 to ensure both equivalence points are observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the curve to precisely locate the equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points (i.e., where 50% and 150% of the amine groups have been neutralized).
-
The experiment should be repeated at least in triplicate to ensure reproducibility.
-
Determination of logD by the Shake-Flask Method
The distribution coefficient (logD) at a physiological pH of 7.4 is a key indicator of a drug's lipophilicity, which affects its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for measuring this property.
Principle: The compound is partitioned between two immiscible phases: n-octanol (simulating a lipid bilayer) and an aqueous buffer (simulating physiological fluid). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is used to calculate the logD.
Detailed Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours. Allow the phases to separate completely.
-
Similarly, pre-saturate the PBS buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.
-
-
Partitioning Experiment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a sealed container.
-
Vigorously agitate the mixture for a set period (e.g., 1-4 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to achieve complete separation of the organic (upper) and aqueous (lower) phases.
-
Carefully withdraw a precise aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the distribution coefficient (D) using the following equation: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The logD is the base-10 logarithm of the distribution coefficient: logD₇.₄ = log₁₀(D)
-
The experiment should be performed in triplicate.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of pKa values using the potentiometric titration method as described above.
Caption: Potentiometric titration workflow for pKa determination.
References
- 1. 149715-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Piperazine Derivatives - High Purity Chemical Compounds, Alkaline Crystalline Structure with Saline Taste - High Purity Chemical Compounds, Alkaline Crystalline Structure With Saline Taste at Best Price in Boisar | Moltus Research Laboratories Private Limited [tradeindia.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Piperazine Derivatives,Piperazine Derivatives Manufacturers Thane [moltuslab.com]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 11. uregina.ca [uregina.ca]
- 12. researchgate.net [researchgate.net]
- 13. manavchem.com [manavchem.com]
Spectroscopic Profile of (R)-Piperazin-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Piperazin-2-ylmethanol, a chiral piperazine derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific enantiomer, this document presents a combination of predicted spectroscopic data, characteristic spectral features, and detailed experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related compounds.
Chemical Structure and Properties
-
IUPAC Name: (2R)-piperazin-2-ylmethanol
-
Molecular Formula: C₅H₁₂N₂O
-
Molecular Weight: 116.16 g/mol
-
CAS Number: 149715-47-9
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and databases and serve as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.5-3.7 | dd | 2H | -CH₂OH |
| ~3.0-3.2 | m | 1H | H-2 |
| ~2.7-2.9 | m | 4H | H-3, H-5 |
| ~2.5-2.7 | m | 2H | H-6 |
| Variable | br s | 3H | -NH, -OH |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. dd = doublet of doublets, m = multiplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~65 | -CH₂OH |
| ~58 | C-2 |
| ~46 | C-3, C-5 |
| ~45 | C-6 |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |
| 3350-3250 | N-H stretch | Secondary Amine | Medium, Broad |
| 2950-2850 | C-H stretch | Alkane | Strong |
| 1480-1440 | C-H bend (scissoring) | -CH₂- | Medium |
| 1150-1050 | C-O stretch | Primary Alcohol | Strong |
| 1100-1000 | C-N stretch | Aliphatic Amine | Medium-Weak |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion Type | Notes |
| 116 | [M]⁺ | Molecular ion (for Electron Ionization) |
| 117 | [M+H]⁺ | Protonated molecule (for Electrospray Ionization) |
| 85 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |
| 44 | [C₂H₆N]⁺ | Common fragment from piperazine ring cleavage |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard, for chemical shift calibration.
¹H NMR Acquisition:
-
Set the spectrometer to a frequency of 400 MHz or higher for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using a standard 90° pulse sequence.
-
Set the spectral width to encompass a range of 0-10 ppm.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to 0-80 ppm to cover the expected aliphatic carbon signals.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of neat this compound (if liquid at room temperature) or a finely ground solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation. A typical concentration is in the range of 1-10 µg/mL.
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.
-
Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal values for the instrument and analyte.
-
Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-200.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion (m/z 117) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.
(R)-Piperazin-2-ylmethanol CAS number and chemical structure
CAS Number: 149715-47-9
This technical guide provides a comprehensive overview of (R)-Piperazin-2-ylmethanol, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a piperazine derivative featuring a hydroxymethyl group at the C2 position with an (R)-stereochemical configuration. The presence of two nitrogen atoms, one primary and one secondary, along with a chiral alcohol, makes it a versatile scaffold for chemical modification.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149715-47-9 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | --INVALID-LINK-- |
Synthesis of this compound
The asymmetric synthesis of this compound is crucial for its application in stereospecific drug development. A common strategy involves the use of a chiral pool starting material, such as the amino acid D-serine, to establish the desired (R)-stereochemistry. While a specific detailed protocol for the (R)-enantiomer is not extensively published, the synthesis can be inferred from the well-documented synthesis of its (S)-enantiomer from L-serine.[1]
Experimental Protocol: Chiral Synthesis from D-Serine (Proposed)
This proposed multi-step synthesis adapts established methods for preparing chiral piperazine derivatives.
Step 1: Protection of D-Serine Methyl Ester To a solution of D-serine methyl ester hydrochloride in dichloromethane (DCM), triethylamine (TEA) is added at 0 °C. Benzyl chloroformate (CbzCl) is then slowly introduced, and the reaction is allowed to warm to room temperature and stirred overnight. The mixture is subsequently washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-(R)-serine methyl ester.
Step 2: Amide Formation The N-Cbz-(R)-serine methyl ester is treated with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aqueous ammonia to produce the amide.
Step 3: Cyclization to Piperazinedione The chloroacetamide derivative from the previous step is reacted with a primary amine, such as benzylamine, in a suitable solvent like ethanol under reflux conditions to yield the corresponding piperazinedione.
Step 4: Reduction to (R)-(4-benzylpiperazin-2-yl)methanol The piperazinedione is fully reduced using a strong reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux to yield the desired (R)-(4-benzylpiperazin-2-yl)methanol.
Step 5: Deprotection to this compound The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, this compound.
References
Chiral Piperazine Methanols: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a chiral methanol group to this heterocyclic core opens up new avenues for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated experimental methodologies of chiral piperazine methanols, with a focus on their potential as therapeutic agents.
Synthesis of Chiral Piperazine Methanols
The asymmetric synthesis of piperazine derivatives is crucial for evaluating the biological activity of individual enantiomers, as stereochemistry often dictates pharmacological outcomes.[2][3][4] Several strategies have been developed to access enantiomerically pure or enriched piperazine methanols.
A common approach involves utilizing the chiral pool, starting from readily available chiral precursors such as amino acids. For instance, (S)-serine has been employed to synthesize a series of chiral nonracemic (piperazin-2-yl)methanols.[5] Similarly, (S)-aspartate and (S)-glutamate have served as starting materials for the synthesis of homologous piperazine-alcanols.[6] Other methods include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones that can be subsequently reduced to the corresponding piperazines without loss of optical purity.[7] Asymmetric lithiation-trapping of N-Boc piperazines represents another direct approach to functionalize the piperazine ring enantioselectively.[8]
Receptor Binding Affinity
Chiral piperazine methanols have shown significant affinity for various receptors, particularly sigma receptors, which are implicated in a range of neurological disorders.
Sigma Receptor Affinity
Studies have demonstrated that chiral (piperazin-2-yl)methanol derivatives exhibit notable affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[5] The affinity is influenced by the substituents on the piperazine nitrogen. For example, the presence of a p-methoxybenzyl group on the N-4 position of a (piperazin-2-yl)methanol derivative resulted in a high σ1 receptor affinity with a Ki value of 12.4 nM.[5] Structure-activity relationship studies have indicated that a benzyl or dimethylallyl residue at the N-1 position is optimal for high σ1 affinity.[6] Homologation of the methanol side chain to an ethanol group has been shown to increase selectivity for the σ1 subtype over the σ2 subtype.[6]
Quantitative Data: Sigma Receptor Binding Affinity
| Compound Description | Receptor Subtype | Ki (nM) | Reference |
| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma-1 | 12.4 | [5] |
| 1-(Piperazin-2-yl)ethanol | Sigma-1 | 15.8 | [9] |
| 1-(Piperazin-2-yl)ethanol | Sigma-2 | 245.1 | [9] |
Antimicrobial Activity
Piperazine derivatives are a well-established class of antimicrobial agents.[10][11] The introduction of chirality can influence their potency and spectrum of activity.
Novel piperazine derivatives have been screened for their activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, as well as fungal pathogens like Candida albicans and Aspergillus niger.[10][12][13] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| RL-308 | Shigella flexineri | 2 | 4 | [12][13] |
| RL-308 | S. aureus | 4 | 8 | [12][13] |
| RL-308 | MRSA | 16 | 32 | [12][13] |
| RL-308 | Shigella dysenteriae | 128 | - | [12][13] |
| RL-328 | - | 128 | - | [12][13] |
Anticancer and Cytotoxic Activity
The piperazine moiety is a privileged structure in the design of anticancer agents.[2][14] Chiral piperazine methanols and their derivatives have demonstrated significant cytotoxic potential against various human cancer cell lines.
The cytotoxic activity is often evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays, which measure cell metabolic activity and cellular protein content, respectively.[14] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. For instance, a piperazine derivative designated as PCC showed potent cytotoxic effects against human liver cancer cell lines SNU-475 and SNU-423 with IC50 values of 6.98 ± 0.11 µg/ml and 7.76 ± 0.45 µg/ml, respectively.[15] Vindoline-piperazine conjugates have also exhibited high cytotoxicity, with some derivatives showing GI50 values in the low micromolar range against breast and non-small cell lung cancer cell lines.[16]
Quantitative Data: Cytotoxic Activity
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [14][16] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [14][16] |
| Compound 5a | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed | [14] |
| Compound 7a | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin | [14] |
| Bergenin derivative 5a | CAL-27 (Tongue), SCC09 (Oral) | 15.41 - 92.9 | [17] |
| Bergenin derivative 5c | CAL-27 (Tongue), SCC09 (Oral) | 17.41 - 91.9 | [17] |
| Bergenin derivative 10f | CAL-27 (Tongue), SCC09 (Oral) | - | [17] |
| Bergenin derivative 13o | CAL-27 (Tongue), SCC09 (Oral) | - | [17] |
Signaling Pathways
The anticancer activity of many piperazine derivatives is attributed to their ability to induce apoptosis, or programmed cell death.[14][15] The underlying mechanisms can involve both the intrinsic and extrinsic apoptotic pathways.
For example, the piperazine derivative PCC has been shown to activate the intrinsic pathway through the activation of caspases 3/7 and 9, and the extrinsic pathway via the activation of caspase-8, which is linked to the suppression of NF-κB translocation to the nucleus.[15] Furthermore, some bergenin-piperazine hybrids have been found to regulate the expression of Bax and Bcl-2, key proteins in the apoptotic cascade.[17][18]
Caption: Generalized apoptotic signaling pathways induced by chiral piperazine methanols.
Experimental Protocols
Receptor Binding Assays
These assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the Ki of a chiral piperazine methanol for sigma receptors.
Materials:
-
Guinea pig brain and rat liver membrane preparations[5]
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2)[5][19]
-
Test compound (chiral piperazine methanol)
-
Tris buffer (50 mM, pH 8.0)[19]
-
Unlabeled ligand for determining non-specific binding (e.g., (+)-pentazocine)[19]
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a final volume of 0.5 mL, incubate the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.[19]
-
For σ2 receptor binding assays, use a masking agent for σ1 receptors (e.g., (+)-pentazocine).[19]
-
Incubate the mixture (e.g., 120 min at 37°C for σ1).[19]
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chiral piperazine methanols.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)[20]
-
Bacterial strains (e.g., from ATCC)[20]
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)[20]
-
Sterile 96-well microtiter plates[20]
-
Standard antimicrobial agents (positive controls)[20]
MIC Assay Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform two-fold serial dilutions of the compound in MHB.[20]
-
Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.[20]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
MBC Assay Protocol:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).[20]
-
Spread the aliquot onto a fresh MHA plate.[20]
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, determined by colony counting.[20]
Cytotoxicity Assays
Objective: To determine the cytotoxic activity (IC50) of chiral piperazine methanols against cancer cell lines.
MTT Assay Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere for 24 hours.[14]
-
Treat the cells with serial dilutions of the test compound for a defined period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
SRB Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells with cold trichloroacetic acid (TCA).[14]
-
Wash the plates and stain the cells with SRB solution.[14]
-
Wash away the unbound dye with 1% acetic acid.[14]
-
Solubilize the bound dye with a Tris base solution.[14]
-
Measure the absorbance at approximately 510 nm.[14]
-
Calculate cell viability and determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. apjhs.com [apjhs.com]
- 12. ijcmas.com [ijcmas.com]
- 13. ijcmas.com [ijcmas.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-Piperazin-2-ylmethanol and its Structural Analogs as Modulators of Sigma Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Piperazin-2-ylmethanol and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation as modulators of sigma receptors. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, and the introduction of a chiral hydroxymethyl group at the C2 position offers a valuable platform for developing potent and selective ligands.[1][2]
Physicochemical and Pharmacokinetic Properties
The core this compound structure possesses physicochemical properties amenable to drug development. The two nitrogen atoms of the piperazine ring allow for modulation of basicity and hydrophilicity, which can significantly impact pharmacokinetic properties such as solubility and bioavailability.[3] While specific experimental data for the parent this compound is not extensively published, computed properties and data from closely related analogs provide valuable insights.
Table 1: Physicochemical Properties of Piperazine-2-yl-methanol Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₅H₁₂N₂O | 116.16 | -1.1 | 3 | 3 |
| (R)-2-(Piperazin-2-yl)ethanol[4] | C₆H₁₄N₂O | 130.19 | -1.1 | 3 | 3 |
| 1,4-Dimethylpiperazin-2-yl)methanol | C₇H₁₆N₂O | 144.22 | -0.3 | 1 | 3 |
Pharmacokinetic parameters are highly dependent on the specific substitutions on the piperazine nitrogens. Generally, the piperazine moiety is introduced to improve the pharmacokinetic profile of drug candidates.[3] For instance, studies on other piperazine-containing compounds have shown that they can act as P-glycoprotein (P-gp) inhibitors, potentially increasing the bioavailability of co-administered drugs.
Synthesis of this compound and Analogs
The synthesis of enantiomerically pure this compound and its N-substituted analogs is most commonly achieved from the chiral pool, starting with (R)-serine. The following experimental protocol is adapted from the literature for the synthesis of the corresponding (S)-enantiomer from (S)-serine and is applicable for the (R)-enantiomer by starting with (R)-serine.[5]
Detailed Experimental Protocol: Synthesis of N-Substituted this compound Analogs
This protocol describes a four-step synthesis starting from (R)-serine to yield N4-substituted this compound derivatives.
Step 1: Synthesis of (R)-N-Chloroacetyl-serine methyl ester
-
To a solution of (R)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 2: Synthesis of cis/trans-4-Alkyl-perhydro-1,4-oxazino[4,3-a]pyrazine-3,6-diones
-
Dissolve the (R)-N-Chloroacetyl-serine methyl ester (1.0 eq) in methanol.
-
Add the desired primary amine (e.g., benzylamine, 1.5 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting diastereomeric mixture of bicyclic piperazinediones (cis and trans) can be separated by column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 3: Reduction to N4-Substituted this compound
-
To a solution of the desired diastereomer of the bicyclic piperazinedione (e.g., cis-isomer, 1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (3.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N4-substituted this compound.
-
Purify the product by column chromatography (silica gel, DCM/methanol gradient).
Step 4: N1-Alkylation (if required)
-
To a solution of the N4-substituted this compound (1.0 eq) in methanol, add the desired aldehyde or ketone (1.2 eq) and acetic acid (0.1 eq).
-
Stir for 1 hour at room temperature, then add sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction for 12 hours at room temperature.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N1,N4-disubstituted product.
Characterization Data
The following are representative, non-experimental characterization data for the parent this compound. Actual experimental data should be obtained for synthesized compounds.
-
¹H NMR (400 MHz, CDCl₃, predicted): δ 3.65 (dd, J=11.0, 3.5 Hz, 1H), 3.40 (dd, J=11.0, 7.0 Hz, 1H), 3.10-2.80 (m, 5H), 2.70-2.50 (m, 2H), 2.10 (br s, 2H, NH, OH).
-
¹³C NMR (100 MHz, CDCl₃, predicted): δ 65.0, 55.0, 50.5, 46.5, 46.0.
-
Mass Spectrometry (ESI+): m/z 117.1 [M+H]⁺.
Biological Activity and Signaling Pathways
This compound and its analogs have shown significant affinity for sigma receptors, particularly the sigma-1 subtype.[5] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1]
Sigma-1 Receptor Signaling Pathway
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist ligand, the sigma-1 receptor dissociates from BiP and can then translocate and interact with a variety of client proteins, including ion channels (e.g., K⁺ channels, NMDA receptors) and other signaling molecules. This interaction modulates downstream signaling cascades, most notably intracellular calcium mobilization from the ER.[1] This modulation of calcium homeostasis is a key mechanism through which sigma-1 receptor ligands exert their effects on cellular function, including neuronal plasticity and cell survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of (R)-Piperazine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
Piperazine derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] The stereochemistry of these compounds, particularly the distinction between (R) and (S) enantiomers, often dictates their pharmacological activity, receptor affinity, and functional outcome. This technical guide provides a comprehensive overview of the pharmacological profile of (R)-piperazine derivatives, focusing on their interactions with key central nervous system (CNS) targets. It summarizes quantitative binding and functional data, details essential experimental protocols for their characterization, and visualizes the complex signaling pathways they modulate. This document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.
Core Pharmacological Profile
The therapeutic versatility of piperazine derivatives stems from their ability to interact with a wide array of neurotransmitter receptors.[1] The specific stereoisomer, however, can profoundly influence both affinity and efficacy. In many cases, enantiomers exhibit distinct pharmacological profiles, with one acting as an agonist and the other as an antagonist at the same receptor.[2]
Receptor Binding Affinities
The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Kᵢ), is a primary determinant of its potency. (R)-piperazine derivatives have been evaluated against several key receptor families.
Table 1: Opioid Receptor Binding Affinities of Piperazine Derivatives
| Compound | Configuration | Receptor | Kₑ (nM) | Functional Activity |
| 5a | Racemic (unsubstituted) | µ (mu) | 8.47 | Pure Antagonist |
| δ (delta) | 34.3 | Pure Antagonist | ||
| κ (kappa) | 36.8 | Pure Antagonist | ||
| 5c | (3R)-methyl | µ (mu) | 1.01 | Pure Antagonist |
| δ (delta) | 6.99 | Pure Antagonist | ||
| κ (kappa) | 1.57 | Pure Antagonist | ||
| (S)-(+)-10 | (S) | - | - | Potent Agonist (Analgesic) |
| (R)-(-)-18 | (R) | - | - | Narcotic Antagonist |
| (Data sourced from references[2][3]) |
Table 2: Serotonin & Dopamine Receptor Binding Affinities of Piperazine Derivatives
| Compound | Target Receptor | Kᵢ (nM) |
| Compound 6a | 5-HT₁ₐ | 1.28 |
| Aripiprazole | Dopamine D₂ | 1.9 |
| 5-HT₂ₐ | 4.2 | |
| Risperidone | Dopamine D₂ | ~3.0 |
| (Data sourced from references[4][5]) |
Structure-Activity Relationships (SAR)
The stereochemistry at chiral centers within piperazine derivatives is a critical factor in determining their pharmacological profile.
-
Opioid Receptors : For 1-substituted 4-(1,2-diphenylethyl)piperazines, the enantiomers display opposing activities. The (S)-(+) enantiomers consistently demonstrate potent analgesic (agonist) activity, with some compounds being over 100 times more potent than morphine.[2] Conversely, the (R)-(-) enantiomers, such as (R)-(-)-18, exhibit narcotic antagonist properties.[2] This stereoselective activity highlights the specific conformational requirements of the opioid receptor binding pocket.
-
Serotonin Receptors : High affinity for the 5-HT₁ₐ receptor has been demonstrated with certain piperazine derivatives, such as compound 6a (Kᵢ = 1.28 nM), suggesting potential for antidepressant or anxiolytic applications.[5]
-
Dopamine Receptors : Arylpiperazine derivatives are foundational for many atypical antipsychotics, often displaying high affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4] The interaction typically involves a key ionic bond between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.[4]
Key Signaling Pathways
(R)-piperazine derivatives can modulate intracellular signaling cascades by interacting with G-protein coupled receptors (GPCRs) and other key proteins like the Sigma-1 receptor.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a Gαi-coupled GPCR, and its signaling is central to the mechanism of action for many antipsychotic drugs.[6] Antagonism at this receptor is a key therapeutic strategy. The D₂ receptor can signal through two primary pathways: the canonical G-protein pathway and the non-canonical β-arrestin pathway.[6][7]
Sigma-1 Receptor Signaling
The Sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[8] It plays a crucial role in modulating calcium signaling, reducing ER stress, and promoting neuronal survival.[8][9] Its agonists are being investigated for neuroprotective therapies.
Experimental Protocols & Methodologies
Characterizing the pharmacological profile of novel (R)-piperazine derivatives requires robust and reproducible experimental assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[10] It involves competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
Methodology Workflow
Detailed Protocol:
-
Membrane Preparation : Homogenize frozen tissue or cultured cells expressing the receptor of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[11] Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend it in an assay buffer to a known protein concentration.[11][12]
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and test compound concentrations.[12]
-
Total Binding : Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.[12]
-
Non-Specific Binding : Add membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.[12]
-
Test Compound : Add membranes, radioligand, and serial dilutions of the (R)-piperazine derivative.
-
-
Incubation : Incubate the plate, often with gentle agitation, to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]
-
Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[12]
-
Washing : Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[11]
-
Quantification : Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[12]
-
Data Analysis : Calculate specific binding by subtracting the NSB CPM from the total binding CPM. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the specific binding data to a sigmoidal dose-response curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
cAMP Functional Assay
This assay measures the functional activity of a compound at Gs- or Gi-coupled receptors by quantifying changes in the intracellular second messenger cyclic AMP (cAMP). Antagonists at Gi-coupled receptors (like D₂) will block the agonist-induced decrease in cAMP.
Methodology Workflow
Detailed Protocol:
-
Cell Seeding : Seed cultured cells stably expressing the receptor of interest (e.g., CHO-K1 cells with the human D₂ receptor) into a 384-well plate and incubate overnight.[13][14]
-
Compound Pre-incubation : Remove the culture medium and add serial dilutions of the test antagonist prepared in a stimulation buffer (e.g., HBSS with BSA and a phosphodiesterase inhibitor like IBMX). Incubate for 15-30 minutes at 37°C.[14]
-
Agonist Stimulation : Add a known agonist (e.g., dopamine) at a concentration that elicits ~80% of its maximal response (EC₈₀). This stimulates the receptor and, for a Gi-coupled receptor, initiates a decrease in cAMP production. Incubate for 15 minutes at 37°C.[13]
-
cAMP Detection : Lyse the cells and quantify cAMP levels using a commercial kit, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen™ assay.[13][15] These are competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced by the cells.[16]
-
Data Acquisition : Read the plate on a microplate reader capable of detecting the specific assay signal (e.g., fluorescence at two wavelengths for TR-FRET).[14]
-
Data Analysis : Normalize the data to controls (basal vs. maximal agonist stimulation). Calculate the percentage of inhibition caused by the antagonist at each concentration. Fit the data to a dose-response curve to determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.[14]
In Vivo Behavioral Assay: Mouse Forced Swim Test (FST)
The FST is a widely used preclinical screening tool to assess the potential antidepressant efficacy of new compounds.[17][18] It is based on the principle that animals will cease escape-oriented behaviors (struggling) and become immobile when placed in an inescapable, stressful situation; antidepressant compounds characteristically increase the latency to immobility or decrease the total immobility time.[19]
Detailed Protocol:
-
Apparatus : Use a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level (e.g., 15 cm) that prevents the mouse from touching the bottom or escaping.[17][19]
-
Acclimation & Dosing : Allow animals to acclimate to the testing room. Administer the (R)-piperazine derivative or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure : Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[17]
-
Behavioral Scoring : A trained observer, blind to the treatment conditions, scores the animal's behavior, typically during the last 4 minutes of the 6-minute test. The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis : Compare the mean immobility time between the compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time suggests potential antidepressant-like activity.
Conclusion
The pharmacological profile of (R)-piperazine derivatives is rich and complex, defined by stereospecific interactions with a multitude of CNS receptors. Structure-activity relationship studies consistently demonstrate that the (R)-configuration can confer unique properties, such as antagonist activity at opioid receptors, which contrasts with the agonist effects of the corresponding (S)-enantiomers.[2] Their high affinity for key targets like dopamine, serotonin, and sigma receptors underscores their potential for development as novel antipsychotics, antidepressants, and neuroprotective agents. The application of robust methodologies, from in vitro binding and functional assays to in vivo behavioral models, is essential for the precise characterization of these compounds. This guide provides the foundational data, protocols, and pathway visualizations necessary to empower researchers in the rational design and advancement of next-generation therapeutics built upon the (R)-piperazine scaffold.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. youtube.com [youtube.com]
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its role as a fundamental building block in the design and synthesis of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in modern drug discovery, with a focus on their application in oncology, neuropsychiatry, and virology. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to leverage this remarkable pharmacophore.
The Versatility of the Piperazine Moiety
The widespread utility of the piperazine scaffold can be attributed to several key features:
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor interactions. Simultaneously, the nitrogen atoms allow for a range of substitutions, enabling the fine-tuning of the molecule's three-dimensional structure.[2]
-
Physicochemical Properties: The two nitrogen atoms impart basicity and hydrophilicity, which can be modulated to optimize a drug candidate's solubility, permeability, and overall pharmacokinetic profile.[1][2]
-
Synthetic Tractability: The piperazine ring is readily incorporated into molecules through various synthetic routes, making it an attractive component for building complex chemical entities.[5][6]
These attributes have led to the incorporation of the piperazine moiety into numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[5][7][8]
Anticancer Applications of Piperazine Derivatives
Piperazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a variety of tumor types.[9] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer.[10][11]
Key Signaling Pathways in Piperazine-Mediated Anticancer Activity
A prominent mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is fundamental for cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[3][11][12][13]
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of various piperazine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key metrics for quantifying their potency.
| Derivative Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Vindoline-piperazine conjugate | SiHa | Cervical Cancer | 2.85 | [14][15] |
| Vindoline-piperazine conjugate | HeLa | Cervical Cancer | 9.36 | [14][15] |
| Vindoline-piperazine conjugate | MDA-MB-468 | Breast Cancer | 1.00 | [14][15] |
| Vindoline-piperazine conjugate | HOP-92 | Non-small cell lung cancer | 1.35 | [14][15] |
| Quinoxalinyl–piperazine | HCT-116 | Colon Cancer | 3.0 | [16] |
| Quinoxalinyl–piperazine | Colo-205 | Colon Cancer | 1.0 | [16] |
| Arylpiperazine derivative | LNCaP | Prostate Cancer | 3.67 | [17] |
| Piperazine-substituted pyranopyridine | HepG2 | Hepatocellular Carcinoma | 5.55 | [18] |
| Piperazine-substituted pyranopyridine | MDA-MB-231 | Breast Cancer | 5.55 | [18] |
| Piperazine amide derivative | MDA-MB-231 | Breast Cancer | 11.3 | [19] |
| Bis(thiazole)(1,3,4-thiadiazole) hybrid | HCT116 | Colon Cancer | 8.51 | [20] |
| Bis(thiazole)(1,3,4-thiadiazole) hybrid | HEPG2 | Hepatocellular Carcinoma | 22.02 | [20] |
| Bis(thiazole)(1,3,4-thiadiazole) hybrid | MCF7 | Breast Cancer | 13.01 | [20] |
| Phenylbenzamide derivative | HCT-116 | Colon Cancer | 11.33 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][21][22][23]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Antipsychotic Applications of Piperazine Derivatives
Piperazine derivatives form the chemical backbone of many atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[10][24] Their therapeutic effect is primarily mediated by their interaction with dopamine and serotonin receptors in the central nervous system.[25]
Key Signaling Pathways in Antipsychotic Action
The antipsychotic efficacy of piperazine derivatives is largely attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[8][26] Atypical antipsychotics typically exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[8]
Quantitative Data on Receptor Binding Affinity
The binding affinity of antipsychotic piperazine derivatives to their target receptors is a critical determinant of their potency and selectivity. This is typically quantified by the inhibitory constant (Ki).
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Aripiprazole | 0.34 | 3.4 | [8] |
| Olanzapine | 11 | 4 | [8] |
| Quetiapine | 337 | 148 | [8] |
| Ziprasidone | 4.8 | 0.4 | [8] |
| FG5803 | >1000 | 13 | [16] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.[18][19][27][28]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT2A)
-
Radiolabeled ligand (e.g., [³H]spiperone)
-
Unlabeled piperazine derivative (test compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. From this curve, the IC50 value can be determined, which is then used to calculate the Ki value.
Antiviral Applications of Piperazine Derivatives
The piperazine scaffold is also present in a number of antiviral agents, demonstrating its utility in combating viral infections.[29]
Quantitative Data on Antiviral Activity
The in vitro antiviral activity of piperazine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
| Derivative Class | Virus | EC50 (µM) | Reference |
| Indol-3-yl-2-oxoacetyl derivative | Dengue Virus | 10.7 | [30] |
| 2-phenylpiperazine derivative | Dengue Virus | 7.9 - 31.3 | [30] |
| Unsubstituted piperazine derivative | Dengue Virus | 38.7 - 45.0 | [30] |
| 4-cinnamoyl derivative | Zika Virus | low micromolar | [30] |
| 4-cinnamoyl derivative | Dengue Virus | low micromolar | [30] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][29][31][32][33]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock
-
Piperazine derivative stock solution
-
Serum-free medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Infect the cell monolayers with the virus dilutions to determine the titer that produces a countable number of plaques (typically 50-100 per well).
-
Compound Treatment: In a separate experiment, pre-treat cell monolayers with various concentrations of the piperazine derivative.
-
Virus Infection with Compound: Infect the treated cells with the virus at the predetermined optimal dilution.
-
Overlay: After a virus adsorption period, remove the inoculum and add an overlay medium containing the respective concentrations of the piperazine derivative.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Fixation and Staining: Fix the cells and then stain them with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50 value.
Synthesis of Piperazine Derivatives
A variety of synthetic methodologies have been developed for the preparation of piperazine derivatives. Common approaches include N-alkylation, N-arylation, and reductive amination.[5][6][17][34][35][36][37]
General Synthesis of N-Arylpiperazines
A common method for synthesizing N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[35][36]
Experimental Protocol: Synthesis of 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine
This protocol describes the synthesis of a specific N-arylpiperazine derivative.[36]
Materials:
-
2-((2,4-dimethylphenyl)thio)aniline
-
bis(2-chloroethyl)amine hydrochloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and N,N-dimethylformamide (10 mL) is stirred at 110 °C for 48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve extraction and washing steps.
-
The crude product is purified, for example, by column chromatography.
-
The structure of the final product is confirmed by spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.[17][24][36][38][39]
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile tool in modern drug discovery. Its presence in a multitude of clinically successful drugs across diverse therapeutic areas is a testament to its favorable properties. This guide has provided an in-depth overview of the role of piperazine derivatives in oncology, neuropsychiatry, and virology, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that the continued exploration and derivatization of the piperazine nucleus will lead to the discovery of novel and improved therapeutic agents for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 27. benchchem.com [benchchem.com]
- 28. Receptor-Ligand Binding Assays [labome.com]
- 29. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 32. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 33. benchchem.com [benchchem.com]
- 34. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. chemrxiv.org [chemrxiv.org]
- 39. researchgate.net [researchgate.net]
(R)-Piperazin-2-ylmethanol: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (R)-Piperazin-2-ylmethanol and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, primarily linked to its interaction with sigma receptors.
Core Mechanism of Action: Targeting the Sigma-1 Receptor
The primary pharmacological activity of this compound derivatives is attributed to their significant affinity for sigma receptors, with a particular emphasis on the sigma-1 receptor subtype.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] Its function is crucial in the regulation of intracellular calcium (Ca²⁺) signaling and managing cellular stress responses.[2]
While the parent compound, piperazine, is known to act as a GABA receptor agonist, leading to its use as an anthelmintic by causing flaccid paralysis in worms, this mechanism is not considered the primary mode of action for this compound derivatives in mammalian systems.[3] Instead, the focus of research has been on their role as modulators of central nervous system pathways through sigma receptor interaction.[4][5]
Quantitative Data Summary
The following table summarizes the binding affinities of a p-methoxybenzyl substituted derivative of this compound, highlighting its high affinity and selectivity for the sigma-1 receptor.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| p-Methoxybenzyl substituted this compound | Sigma-1 | 12.4 nM[1] | Selective over sigma-2, NMDA, kappa-opioid, and mu-opioid receptors[1] |
Signaling Pathways and Experimental Workflows
The interaction of this compound derivatives with the sigma-1 receptor can modulate various downstream signaling pathways. The following diagrams illustrate a potential signaling cascade and a typical experimental workflow for assessing receptor binding.
References
- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Inherent Chirality and Stereochemistry of (R)-Piperazin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Piperazin-2-ylmethanol is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a chiral center at the C2 position of the piperazine ring, makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of the inherent chirality and stereochemistry of this compound, including its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols and its relevance as a ligand for sigma receptors are also discussed.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of chirality into the piperazine ring, as seen in this compound, allows for three-dimensional diversity that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Understanding the synthesis and stereochemical integrity of this chiral building block is therefore crucial for its effective application in drug discovery.
Physicochemical and Stereochemical Properties
The stereochemistry of this compound is defined by the 'R' configuration at the carbon atom bearing the hydroxymethyl group. This inherent chirality gives rise to its optical activity.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | N/A |
| Molecular Weight | 116.16 g/mol | N/A |
| CAS Number | 149715-47-9 | [1][2] |
| Appearance | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 234.5 ± 20.0 °C (at 760 Torr) (Calculated) | [1] |
| Density | 0.992 ± 0.06 g/cm³ (at 20 °C, 760 Torr) (Calculated) | [1] |
| Solubility | Very soluble (1000 g/L at 25 °C) (Calculated) | [1] |
| Specific Rotation [α]D | Not available | N/A |
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved by employing a chiral pool strategy, starting from the readily available amino acid, D-serine. The following multi-step synthesis ensures the retention of the desired stereochemistry.
Logical Workflow for the Synthesis of this compound
Experimental Protocol: Synthesis from D-Serine
This protocol is adapted from the synthesis of the (S)-enantiomer from L-serine and is expected to yield the desired (R)-product with high enantiomeric purity.
Step 1: Protection of D-Serine
-
Suspend D-serine in a mixture of dioxane and water.
-
Cool the suspension in an ice bath and add sodium hydroxide solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with ethyl acetate, acidifying the aqueous layer with citric acid, and extracting the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine.
Step 2: Amide Formation
-
Dissolve N-Boc-D-serine in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as HATU, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to give the Weinreb amide intermediate.
Step 3: Reduction and In-situ Cyclization
-
Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LAH) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux to drive the cyclization to the piperazin-2-one.
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the aluminum salts and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic extracts to yield N-Boc-(R)-piperazin-2-one.
Step 4: Reduction of the Piperazinone
-
Dissolve the N-Boc-(R)-piperazin-2-one in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of a reducing agent like borane-tetrahydrofuran complex (B₂H₆·THF).
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure to yield crude N-Boc-(R)-piperazin-2-ylmethanol.
Step 5: Deprotection
-
Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the resulting salt by recrystallization or chromatography to obtain pure this compound.
Analytical Characterization
The stereochemical purity and identity of this compound are confirmed using a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a critical technique for determining the enantiomeric excess (ee) of this compound. A suitable method would involve a chiral stationary phase (CSP) capable of separating the R and S enantiomers.
Illustrative Chiral HPLC Method Development Workflow
References
An In-depth Technical Guide on the Solubility and Stability of (R)-Piperazin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of (R)-Piperazin-2-ylmethanol, a key chiral building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide establishes an inferred profile based on the well-understood principles of its structural components—the piperazine ring and the primary alcohol—and data from closely related analogs. Furthermore, this document details standardized experimental protocols for determining these crucial physicochemical properties, empowering researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
This compound is a heterocyclic compound featuring a piperazine ring substituted with a hydroxymethyl group at the 2-position, conferring chirality to the molecule. The presence of two secondary amine functionalities and a primary alcohol group dictates its physicochemical properties, particularly its solubility and stability. The lone pairs on the nitrogen atoms provide basicity and sites for hydrogen bonding, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The "like dissolves like" principle is the primary determinant of solubility. The polar nature of this compound, owing to its amine and hydroxyl groups, suggests high solubility in polar solvents.
Table 1: Inferred Solubility Profile of this compound
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | High | The two amine functionalities and the hydroxyl group can form strong hydrogen bonds with water molecules. Piperazine itself is highly soluble in water[1][2]. |
| Methanol, Ethanol | High | As polar protic solvents, short-chain alcohols can effectively engage in hydrogen bonding with the solute[1][2]. | |
| Polar Aprotic | DMSO | High | Dimethyl sulfoxide is a strong hydrogen bond acceptor and can effectively solvate the molecule. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, leading to moderate solubility. | |
| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound[1]. | |
| Non-Polar | Toluene | Low | As an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound[1]. |
| Hexane | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane[1]. | |
| Diethyl Ether | Low to Moderate | While generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility. However, piperazine itself has poor solubility in diethyl ether[1]. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[3][4].
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, buffer of specific pH)
-
Glass vials with PTFE-lined caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. A visual excess of solid should be present.
-
Equilibration: Place the vial in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C. Agitate the mixture for a sufficient period to reach equilibrium, which can range from 24 to 72 hours[1][5].
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. Centrifuge the vial to ensure complete separation of the solid and liquid phases[4].
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Figure 1. Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life[][7]. This compound, containing secondary amines and a primary alcohol, is susceptible to degradation under certain conditions, primarily through oxidation and reactions at elevated temperatures.
Potential Degradation Pathways:
-
Oxidation: The secondary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or colored degradation products[8]. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen, metal ions (like copper and iron), and oxidizing agents can accelerate this process[9].
-
Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo thermal degradation. This can involve complex reactions, including ring-opening and the formation of various degradation products such as N-formylpiperazine and ammonium[9][10].
-
Acid/Base Instability: While the piperazine ring is generally stable in neutral and acidic media, extreme pH conditions, especially when combined with high temperatures, can promote hydrolysis or other degradation reactions.
-
Photostability: Some amine-containing compounds can degrade upon exposure to light. Photostability testing is essential to determine if special packaging and handling are required[11][12].
Figure 2. Major potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of a molecule. This data is essential for developing stability-indicating analytical methods[11][12][13].
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology: A solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel. A control sample is stored under normal conditions.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | To assess susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. | To evaluate stability in an alkaline environment. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To determine the potential for oxidative degradation[12]. |
| Thermal Degradation | Solid sample or solution in a calibrated oven at a temperature above that used for accelerated stability testing (e.g., 70-80°C) for 48 hours[11][14]. | To investigate the effect of heat on the compound's stability. |
| Photostability | Expose the sample (solid and solution) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²). | To determine if the compound is sensitive to light, which would necessitate protective packaging[12]. |
Analysis: After the designated exposure time, the stressed samples are analyzed by a stability-indicating HPLC method. The results are compared to the control sample to determine the percentage of degradation and to identify and quantify any degradation products formed. Mass balance should be assessed to ensure that all degradation products are accounted for.
Figure 3. General workflow for conducting forced degradation studies.
Conclusion
While specific quantitative data for this compound is not extensively published, a strong scientific basis allows for the inference of its solubility and stability profiles. It is expected to be a water-soluble, polar compound, with stability concerns primarily related to oxidative and thermal degradation. The detailed experimental protocols provided in this guide offer a clear path for researchers to generate the precise, quantitative data required for drug development and other scientific applications. These studies are fundamental to ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this versatile chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
- 14. fdaghana.gov.gh [fdaghana.gov.gh]
Methodological & Application
Application Notes and Protocols: (R)-Piperazin-2-ylmethanol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Piperazin-2-ylmethanol is a versatile chiral building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid piperazine core, coupled with a primary alcohol and a stereocenter, provides a valuable scaffold for the synthesis of complex molecules with specific three-dimensional orientations. This chirality is crucial for achieving high-affinity and selective interactions with biological targets, leading to the development of potent and safer therapeutic agents.
These application notes provide an overview of the synthesis of this compound and its application in the development of targeted therapies, including sigma receptor ligands, kinase inhibitors, and antiviral agents. Detailed experimental protocols for key synthetic transformations are also presented.
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved from the chiral pool, with (R)-serine being a common starting material. The synthesis involves the formation of a piperazin-2-one intermediate, followed by reduction.
Experimental Protocol: Synthesis of (R)-Piperazin-2-ones via Asymmetric Hydrogenation
A key step in accessing chiral piperazines is the synthesis of the corresponding chiral piperazin-2-ones. One efficient method is the asymmetric hydrogenation of pyrazin-2-ols.[1]
Materials:
-
Substituted pyrazin-2-ol
-
Pd(OCOCF₃)₂
-
(R)-TolBINAP
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Benzene
-
Hydrogen gas (high pressure)
-
Standard laboratory glassware for reactions under pressure
Procedure:
-
In a high-pressure reactor, combine the substituted pyrazin-2-ol (1.0 eq), Pd(OCOCF₃)₂ (1.0 mol%), (R)-TolBINAP (1.1 mol%), and TsOH·H₂O (100 mol%).
-
Add a 1:1 mixture of dichloromethane and benzene as the solvent.
-
Pressurize the reactor with hydrogen gas to 1000 psi.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-piperazin-2-one.
Expected Yield: Yields can be high, with reported enantiomeric excesses up to 90%.[1]
Experimental Protocol: Reduction of (R)-Piperazin-2-one to this compound
The final step to obtain this compound involves the reduction of the carbonyl group of the piperazin-2-one intermediate. While a specific protocol for the reduction of the ester/acid precursor to the alcohol was not found, a general reduction of the piperazinone can be performed using a strong reducing agent.
Materials:
-
(R)-piperazin-2-one derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (excess) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the (R)-piperazin-2-one derivative in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
Sigma Receptor Ligands
This compound derivatives have shown significant promise as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders. The chirality of the building block is critical for achieving selectivity and high affinity.
A series of chiral nonracemic (piperazin-2-yl)methanols with various N-4 substituents have been synthesized and evaluated for their binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] The synthesis starts from (S)-serine, leading to the (S)-enantiomer of the final products. The corresponding (R)-enantiomers can be synthesized starting from (R)-serine.
Quantitative Data: Binding Affinity of (S)-Piperazin-2-ylmethanol Derivatives for Sigma Receptors [2]
| Compound | N-4 Substituent | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
| 3a | Benzyl | 148 ± 22 | >10,000 |
| 3b | p-Fluorobenzyl | 65.3 ± 9.8 | >10,000 |
| 3c | p-Chlorobenzyl | 45.6 ± 6.8 | >10,000 |
| 3d | p-Methoxybenzyl | 12.4 ± 1.9 | 2,340 ± 350 |
| 3e | 3,4-Dimethoxybenzyl | 28.9 ± 4.3 | 4,560 ± 680 |
Note: Data presented is for the (S)-enantiomer. It is anticipated that the (R)-enantiomer would exhibit different binding affinities.
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[3][4] Ligand binding can influence various downstream pathways.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Kinase Inhibitors
The piperazine moiety is a common scaffold in the design of kinase inhibitors. The introduction of a chiral center using this compound can lead to enhanced potency and selectivity. Derivatives of piperazine have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5][6]
Quantitative Data: CDK2 Inhibitory Activity of Piperazine-Containing Compounds [4][7]
| Compound | Structure Description | CDK2 IC₅₀ (nM) |
| Staurosporine (Reference) | - | 56.76 |
| Compound 9h | Benzofuran-piperazine hybrid | 40.91 |
| Compound 11d | Benzofuran-piperazine hybrid | 41.70 |
| Compound 11e | Benzofuran-piperazine hybrid | 46.88 |
| Compound 13c | Benzofuran-piperazine hybrid | 52.63 |
| AT7519 (Reference) | Multi-CDK inhibitor | 10-210 |
| CAN508 (Reference) | Di-amino pyrazole derivative | 350 |
Note: The specific use of this compound in these exact compounds is not specified, but they represent the potential of chiral piperazine scaffolds in kinase inhibition.
A common method for attaching the piperazine core to an aromatic system is through a Buchwald-Hartwig N-arylation reaction.
Caption: Workflow for N-Arylation to Synthesize Kinase Inhibitors.
Antiviral Agents
Piperazine derivatives have been explored as potential antiviral agents, including inhibitors of the Zika virus (ZIKV). The chiral nature of this compound can be exploited to optimize interactions with viral proteins.
Quantitative Data: Anti-Zika Virus Activity of Piperazine-Containing Compounds [8]
| Compound | Structure Description | EC₅₀ (µM) | CC₅₀ (µM) |
| 1 | 7H-pyrrolo[2,3-d]pyrimidine derivative | 5.2 | 20 |
| 5 | 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine | 4.3 | 58 |
| 6 | 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine | 5.1 | 39 |
| 13 | 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine | 6.5 | >50 |
Note: These compounds contain a piperazine moiety, highlighting the potential of this scaffold in antiviral drug discovery. The specific incorporation of this compound would be a strategy to explore stereospecific interactions.
N-alkylation is a fundamental reaction to introduce various substituents onto the piperazine nitrogen, which is a key step in the synthesis of many antiviral compounds.
Materials:
-
This compound (mono-N-protected if selective alkylation is desired)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.[6][9]
-
Add the base (1.5-2.0 eq).
-
Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or heat if necessary, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid base and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a diverse range of bioactive molecules. Its stereocenter allows for the exploration of stereo-specific interactions with biological targets, which is a critical aspect of modern drug design. The protocols and data presented here provide a foundation for researchers to utilize this building block in the development of novel therapeutics for a variety of diseases.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes: Synthesis and Utility of (R)-Piperazin-2-ylmethanol Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Piperazin-2-ylmethanol and its derivatives are chiral heterocyclic building blocks of significant interest in medicinal chemistry. The piperazine scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a stereocenter at the C-2 position provides a valuable platform for developing enantiomerically pure therapeutic agents.[1] The inherent chirality is crucial for optimizing interactions with biological targets, enhancing potency, and minimizing off-target effects.[1] This document provides detailed protocols for the asymmetric synthesis of this compound derivatives starting from (R)-serine and highlights their primary application as potent and selective ligands for the sigma-1 (σ1) receptor, a key target in neurodegenerative diseases and other CNS disorders.[1][2]
Application: High-Affinity Ligands for the Sigma-1 Receptor
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular signaling and homeostasis.[2][3] Its modulation has shown therapeutic potential in a range of conditions including neurodegenerative diseases, pain, and addiction.[1] this compound derivatives have been identified as potent ligands for the sigma-1 receptor, with the stereochemistry at the C-2 position being critical for high-affinity binding.
Structure-Activity Relationship (SAR) Highlights
Studies have shown that N-4 substitution on the piperazine ring significantly influences binding affinity and selectivity for the sigma-1 receptor. Specifically, the presence of an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity.[2]
Quantitative Data: Sigma Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of a series of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Although the data is for the (S)-enantiomer, it provides valuable insight into the structure-activity relationships applicable to the (R)-enantiomer.
| Compound | N-4 Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) |
| 3a | Benzyl | 128 ± 15 | >10,000 |
| 3b | 4-Fluorobenzyl | 69.8 ± 7.2 | >10,000 |
| 3c | 4-Chlorobenzyl | 46.9 ± 4.5 | >10,000 |
| 3d | 4-Methoxybenzyl | 12.4 ± 1.2 | 1,430 ± 150 |
| 3e | 3,4-Dimethoxybenzyl | 28.6 ± 2.8 | 2,170 ± 220 |
| 3f | Phenethyl | 24.7 ± 2.5 | 1,160 ± 120 |
Data adapted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299-311.[2]
Experimental Protocols
The following are detailed protocols for the asymmetric synthesis of this compound derivatives.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of N-Boc-(R)-serine methyl ester
This protocol describes the protection of the amino group of (R)-serine with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid.
Materials:
-
(R)-Serine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-serine (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(R)-serine.
-
Dissolve the crude N-Boc-(R)-serine in DMF and cool to 0 °C.
-
Add potassium carbonate (1.1 equivalents) followed by methyl iodide (2 equivalents).
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-2 hours until TLC indicates completion.[4]
-
Filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Wash the organic phase with brine, dry over MgSO₄, filter, and concentrate to obtain N-Boc-(R)-serine methyl ester as an oil, which can be used without further purification.[4]
Quantitative Data:
| Step | Product | Typical Yield |
|---|
| 1 | N-Boc-(R)-serine methyl ester | ~86% |
Protocol 2: Synthesis of (R)-N-Boc-4-benzyl-piperazin-2-one
This protocol involves the conversion of the protected serine derivative to a chloroacetamide, followed by cyclization with benzylamine to form the piperazinone ring.
Materials:
-
N-Boc-(R)-serine methyl ester
-
Thionyl chloride (SOCl₂)
-
Chloroacetonitrile
-
Triethylamine (TEA)
-
Benzylamine
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
The hydroxyl group of N-Boc-(R)-serine methyl ester is converted to a leaving group, for example, by reaction with thionyl chloride to form a chlorosulfite, which then undergoes intramolecular cyclization to an oxazolidinone, followed by ring-opening to the chloroacetamide. A more direct approach involves chloroacetylation.
-
To a solution of N-Boc-(R)-serine methyl ester (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C, slowly add chloroacetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the crude chloroacetamide derivative.
-
Dissolve the crude chloroacetamide and benzylamine (1.1 equivalents) in ethanol and reflux for 12-16 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-N-Boc-4-benzyl-piperazin-2-one.
Quantitative Data:
| Step | Product | Typical Yield |
|---|
| 2 | (R)-N-Boc-4-benzyl-piperazin-2-one | 60-70% |
Protocol 3: Reduction of (R)-N-Boc-4-benzyl-piperazin-2-one
This protocol describes the reduction of the piperazinone to the corresponding piperazin-2-ylmethanol using lithium aluminum hydride (LAH).
Materials:
-
(R)-N-Boc-4-benzyl-piperazin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: CAUTION: LiAlH₄ reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment.
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.[5]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (R)-N-Boc-4-benzyl-piperazin-2-one (1 equivalent) in anhydrous THF to the LAH suspension.
-
After the addition is complete, remove the ice bath, and allow the mixture to warm to room temperature, then reflux for 4-6 hours.[5]
-
Cool the reaction mixture to 0 °C and dilute with anhydrous diethyl ether.[5]
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams.[5]
-
Stir the resulting mixture for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-N-Boc-4-benzyl-piperazin-2-ylmethanol.
Quantitative Data:
| Step | Product | Typical Yield |
|---|
| 3 | (R)-N-Boc-4-benzyl-piperazin-2-ylmethanol | 70-80% |
Protocol 4: Deprotection and Derivatization
This protocol outlines the removal of the Boc protecting group and subsequent N-alkylation.
Materials:
-
(R)-N-Boc-4-benzyl-piperazin-2-ylmethanol
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Appropriate alkyl/aryl halide for derivatization
-
Base (e.g., K₂CO₃, TEA)
-
Acetonitrile or DMF
Procedure (Boc Deprotection):
-
Dissolve (R)-N-Boc-4-benzyl-piperazin-2-ylmethanol in DCM and cool to 0 °C.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.[6]
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give (R)-4-benzyl-piperazin-2-ylmethanol.
Procedure (N-methylation - Eschweiler-Clarke Reaction):
-
To a solution of the deprotected piperazine in acetonitrile, add an excess of aqueous formaldehyde (37%) and formic acid.[7][8]
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction and make it basic with NaOH solution.
-
Extract the product with an organic solvent (e.g., DCM), dry, and concentrate.
-
Purify by column chromatography if necessary.
Quantitative Data:
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
|---|
| 4 | (R)-4-Benzyl-1-methyl-piperazin-2-ylmethanol | >90% | >98% |
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that modulates Ca²⁺ signaling between the ER and mitochondria.[2][3] Upon stimulation by an agonist, it can translocate to other parts of the cell and interact with various ion channels and signaling proteins to promote cell survival and plasticity.
Caption: Sigma-1 receptor activation by an agonist ligand.
Conclusion
The asymmetric synthesis of this compound derivatives provides access to a valuable class of chiral building blocks for medicinal chemistry. The detailed protocols outlined in this document offer a reliable pathway for their preparation from the chiral pool. Their demonstrated high affinity for the sigma-1 receptor underscores their potential for the development of novel therapeutics for neurodegenerative and other CNS disorders. The structure-activity relationships indicate that further optimization of the N-4 substituent can lead to even more potent and selective ligands.
References
- 1. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chiral piperazin-2-ones via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals. This method offers a robust and efficient catalytic approach to access these valuable chiral building blocks with high enantioselectivity and diastereoselectivity.[1][2]
Introduction
Chiral piperazin-2-ones are key structural components in a variety of biologically active molecules, including antihelminthic drugs like praziquantel and potent anticancer agents such as (-)-agelastatin A.[1] Traditional synthetic routes to these compounds often rely on chiral pool starting materials or chiral auxiliaries. Asymmetric catalysis presents a more elegant and efficient alternative. This protocol details a palladium-catalyzed asymmetric hydrogenation of readily available pyrazin-2-ols to afford enantioenriched disubstituted piperazin-2-ones.[1][2] The reaction proceeds with excellent yields and enantioselectivities, demonstrating broad substrate scope.[1]
Experimental Workflow
The overall experimental workflow for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is depicted below.
Caption: Experimental workflow for the synthesis of chiral piperazin-2-ones.
Quantitative Data Summary
The palladium-catalyzed asymmetric hydrogenation of a range of 5,6-disubstituted pyrazin-2-ols was investigated under optimized conditions. The results are summarized in the table below, showcasing the method's broad applicability.
| Entry | R1 | R2 | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 93 | 90 |
| 2 | 4-MeO-Ph | Methyl | >95 | 88 |
| 3 | 4-F-Ph | Methyl | >95 | 89 |
| 4 | 4-Cl-Ph | Methyl | >95 | 88 |
| 5 | 4-Br-Ph | Methyl | >95 | 87 |
| 6 | 4-CF3-Ph | Methyl | 95 | 85 |
| 7 | 2-Naphthyl | Methyl | 95 | 88 |
| 8 | Phenyl | Ethyl | >95 | 89 |
| 9 | Phenyl | n-Propyl | >95 | 88 |
| 10 | Phenyl | Phenyl | >95 | 86 |
| 11 | Cyclohexyl | Methyl | 71 | 8 |
Reaction conditions: Substrate (0.1 mmol), Pd(OCOCF3)2 (3.3 mol%), (R)-TolBINAP (3.3 mol%), TsOH·H2O (100 mol%) in DCM/Benzene (1:1, 3 mL) under 1000 psi H2 at 80 °C for 24 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.[1]
Detailed Experimental Protocols
Materials and Reagents:
-
Palladium(II) trifluoroacetate (Pd(OCOCF3)2)
-
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-TolBINAP)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O)
-
5,6-disubstituted pyrazin-2-ol substrates
-
Dichloromethane (DCM), anhydrous
-
Benzene, anhydrous
-
Hydrogen gas (H2), high purity
-
Ethyl acetate, hexane for chromatography
General Procedure for Asymmetric Hydrogenation:
-
In a glovebox, a solution of Pd(OCOCF3)2 (0.0033 mmol, 3.3 mol%) and (R)-TolBINAP (0.0033 mmol, 3.3 mol%) in a mixture of dichloromethane and benzene (1:1, 1.5 mL) is stirred for 20 minutes.
-
To this catalyst solution, the 5,6-disubstituted pyrazin-2-ol substrate (0.1 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (0.1 mmol, 1.0 equiv) are added, followed by an additional 1.5 mL of the dichloromethane/benzene solvent mixture.
-
The resulting mixture is transferred to a high-pressure autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is then pressurized with hydrogen gas to 1000 psi.
-
The reaction is stirred and heated to 80 °C for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford the chiral piperazin-2-one.
-
The enantiomeric excess of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.[1]
Gram-Scale Synthesis of (S)-3-methyl-5-phenylpiperazin-2-one:
For a gram-scale synthesis, the reaction of 5-phenyl-3-methylpyrazin-2-ol (1.0 g) was performed, yielding the desired product with 93% yield and 90% ee, demonstrating the scalability of this protocol.[1]
Proposed Catalytic Cycle
The proposed mechanism for this palladium-catalyzed asymmetric hydrogenation involves a stepwise reduction process.[1] A dynamic kinetic resolution is believed to be operative, enabling the high enantioselectivity.[1]
Caption: Proposed mechanism for the palladium-catalyzed asymmetric hydrogenation.
Conclusion
The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient and practical method for the synthesis of valuable chiral piperazin-2-ones.[1][3] The reaction proceeds with high yields and excellent enantioselectivities across a range of substrates. The operational simplicity and scalability of this protocol make it a valuable tool for applications in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Use of (R)-Piperazin-2-ylmethanol in the Synthesis of Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of sigma receptor ligands utilizing the chiral building block, (R)-Piperazin-2-ylmethanol. This document offers detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways and experimental workflows to support researchers in the development of novel therapeutics targeting sigma receptors.
Introduction
This compound is a valuable chiral scaffold in medicinal chemistry for the synthesis of sigma receptor ligands. The piperazine moiety serves as a common pharmacophore for sigma receptor affinity, and the chiral hydroxymethyl group allows for stereospecific interactions with the receptor, potentially leading to improved selectivity and potency. The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize ligand properties.
Sigma receptors, including the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are promising therapeutic targets for a range of central nervous system (CNS) disorders, such as neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The development of selective ligands for these receptors is an active area of research.
Synthesis of Sigma Receptor Ligands from this compound
The synthesis of sigma receptor ligands from this compound typically involves the functionalization of one or both nitrogen atoms of the piperazine ring. The secondary amine at the N4 position is generally more reactive and can be selectively alkylated or acylated. The N1 nitrogen can also be modified in a subsequent step. Two common methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.
Experimental Protocols
The following protocols are adapted from established procedures for the N-alkylation of piperazine derivatives and can be applied to this compound.
Protocol 1: N4-Alkylation via Reductive Amination
This method is advantageous for introducing a variety of substituents and avoids the formation of quaternary ammonium salts.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N4-alkylated product.
Protocol 2: N4-Alkylation with Alkyl Halides
This is a direct and widely used method for introducing alkyl groups.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (2.0 eq). If using K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Sigma Receptor Binding Affinities
The following table summarizes the binding affinities of a series of N4-substituted (S)-(piperazin-2-yl)methanol derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as reported in the literature[1]. While this data is for the (S)-enantiomer, it provides valuable insight into the structure-activity relationships for this class of compounds. It is anticipated that the (R)-enantiomers would exhibit similar binding affinities unless the sigma receptor binding pocket demonstrates significant stereoselectivity.
| Compound | N4-Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |
| 1 | Benzyl | 25.3 | 435 | 17.2 |
| 2 | 4-Methoxybenzyl | 12.4 | 562 | 45.3 |
| 3 | 4-Chlorobenzyl | 31.5 | 689 | 21.9 |
| 4 | 4-Methylbenzyl | 19.8 | 491 | 24.8 |
| 5 | Phenethyl | 45.1 | 832 | 18.4 |
| 6 | 3-Phenylpropyl | 22.7 | 315 | 13.9 |
Data adapted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. The following diagram illustrates a simplified signaling pathway of the sigma-1 receptor.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of novel sigma receptor ligands from this compound and their subsequent pharmacological evaluation.
Caption: Experimental workflow for ligand synthesis and evaluation.
References
Application Notes and Protocols: (R)-Piperazin-2-ylmethanol as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Piperazin-2-ylmethanol is a chiral amino alcohol with significant potential as a versatile ligand in asymmetric catalysis. Its rigid piperazine backbone, coupled with the presence of a primary alcohol and a secondary amine, provides multiple coordination sites for metal centers, making it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. Chiral amines and their derivatives are foundational in asymmetric synthesis, acting as catalysts or chiral auxiliaries to create stereochemically defined molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds.[1]
While specific peer-reviewed data on the catalytic applications of this compound are limited, its structural similarity to other well-studied chiral piperazines and amino alcohols allows for the extrapolation of potential applications and experimental protocols.[1][2] This document provides an overview of proposed applications, hypothetical performance data, and detailed experimental protocols to guide researchers in exploring the catalytic potential of this promising chiral ligand.
Proposed Applications and Methodologies
The structural features of this compound, particularly the presence of two nitrogen atoms and a hydroxyl group, suggest its utility as a ligand in metal-catalyzed asymmetric reactions.[2] A primary proposed application is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for synthesizing chiral secondary alcohols.[2]
Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. The this compound ligand is proposed to coordinate with the zinc metal center, creating a chiral environment that directs the stereochemical outcome of the nucleophilic addition of the ethyl group to the aldehyde.[2]
Hypothetical Performance Data
The following table presents hypothetical performance data for the this compound ligand in the asymmetric addition of diethylzinc to various aldehydes, based on extrapolated data from structurally similar ligands.
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 10 | 0 | 24 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | 0 | 24 | 88 | 94 |
| 3 | 4-Methoxybenzaldehyde | 10 | 0 | 36 | 82 | 90 |
| 4 | Cinnamaldehyde | 10 | -10 | 48 | 75 | 88 |
| 5 | Hexanal | 10 | 0 | 24 | 78 | 85 |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for evaluating this compound as a chiral ligand in this reaction.[2][3]
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise to the ligand solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst mixture.
-
Continue stirring the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (typically 24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.[3]
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).[3]
-
Combine the organic layers and wash with brine (10 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral secondary alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Workflow for Ligand Screening and Optimization
Caption: General workflow for screening a new chiral ligand.
Proposed Catalytic Cycle
The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex. This complex coordinates the aldehyde, and the steric environment created by the this compound ligand dictates the facial selectivity of the ethyl group's nucleophilic attack from a second molecule of diethylzinc.
Caption: Proposed catalytic cycle for diethylzinc addition.
Further Potential Applications
Based on the performance of other chiral piperazine derivatives, this compound could also be a promising ligand in other asymmetric transformations:
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool for C-C bond formation. Chiral piperazines have been successfully employed as organocatalysts in this reaction.[1]
-
Asymmetric Aldol Reaction: This reaction is fundamental for creating chiral β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective, and the structural motifs in this compound suggest its potential in this area as well.[1]
-
Asymmetric Transfer Hydrogenation: The reduction of prochiral ketones to chiral secondary alcohols is a critical transformation. Chiral amino alcohols are frequently used to generate in-situ catalysts for this purpose, indicating a potential role for this compound.[4]
Conclusion
While direct experimental data for this compound in asymmetric catalysis is not yet widely published, its structural characteristics strongly suggest its potential as a valuable chiral ligand. The provided protocols and hypothetical data, derived from closely related structures, offer a solid starting point for researchers to investigate its efficacy in key asymmetric reactions such as the addition of diethylzinc to aldehydes. Further exploration is warranted to fully characterize the catalytic activity of this compound and expand the toolkit of chiral ligands available for asymmetric synthesis.
References
Application Notes and Protocols for the One-Pot Synthesis of Enantiopure Pyrrolopiperazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolopiperazines are privileged heterocyclic scaffolds frequently found in pharmacologically active compounds, demonstrating a wide range of biological activities. The development of efficient and stereoselective methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for a one-pot synthesis of enantiopure pyrrolopiperazines. The highlighted methodology combines an Ugi four-component reaction (U-4CR) with a spontaneous enamine alkylation in a domino reaction sequence, offering high yields and complete diastereoselectivity.[1][2][3][4][5][6] This approach is notable for its use of readily available, nonprotected diamines and arylglyoxals.[1][2]
Principle of the Method
The one-pot synthesis of fused pyrrolopiperazines is achieved through a multicomponent domino reaction.[1][2] The reaction commences with the Ugi four-component condensation of a nonprotected 1,2-diamine, an arylglyoxal, an isocyanide, and 3-bromopropionic acid. This is followed by a spontaneous intramolecular enamine alkylation, leading to the formation of the pyrrolopiperazine core with high diastereoselectivity.[1][2] When enantiopure diamines are used as starting materials, the reaction proceeds with complete diastereoselectivity, yielding enantiopure pyrrolopiperazine products.[1][4]
Experimental Protocols
General Materials and Methods
-
All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted.
-
Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Column chromatography for purification can be performed using silica gel.
-
Nuclear Magnetic Resonance (NMR) spectra can be recorded on standard NMR spectrometers (e.g., 400 or 500 MHz for ¹H NMR).
-
High-resolution mass spectra (HRMS) can be obtained using a Q-TOF mass spectrometer with electrospray ionization (ESI+).[4]
-
Optical rotations can be measured on a polarimeter.[4]
General Procedure for the Synthesis of Pyrrolopiperazines
-
To a solution of the arylglyoxal (1 mmol) in methanol (10 mL), add the corresponding diamine (1 mmol).
-
Stir the resulting solution at room temperature for 10 minutes.[4]
-
Add 3-bromopropionic acid (1 mmol) and the isocyanide (1 mmol) to the reaction mixture.[4]
-
Continue stirring the mixture for 24 hours at room temperature.[4]
-
After 24 hours, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with a 10% aqueous HCl solution and a saturated aqueous Na₂CO₃ solution.[4]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolopiperazine.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various pyrrolopiperazine derivatives using the one-pot protocol.
Table 1: Synthesis of Pyrrolopiperazines from Various Diamines and Arylglyoxals.
| Entry | Diamine | Arylglyoxal | Isocyanide | Product | Yield (%) | Diastereomeric Ratio |
| 1 | (1S,2S)-1,2-Cyclohexanediamine | Phenylglyoxal | Cyclohexyl isocyanide | 7a | 85 | >99:1 |
| 2 | (1S,2S)-1,2-Cyclohexanediamine | 4-Methoxyphenylglyoxal | Cyclohexyl isocyanide | 7b | 82 | >99:1 |
| 3 | (1S,2S)-1,2-Cyclohexanediamine | 4-Chlorophenylglyoxal | Cyclohexyl isocyanide | 7c | 88 | >99:1 |
| 4 | (1S,2S)-1,2-Diphenylethylenediamine | Phenylglyoxal | Cyclohexyl isocyanide | 7d | 90 | >99:1 |
| 5 | (1S,2S)-1,2-Diphenylethylenediamine | 4-Methoxyphenylglyoxal | Cyclohexyl isocyanide | 7e | 87 | >99:1 |
| 6 | meso-1,2-Diphenylethylenediamine | Phenylglyoxal | Cyclohexyl isocyanide | 7f | 84 | >99:1 |
Data adapted from Pertejo et al., J. Org. Chem. 2020, 85, 14240–14245.[1][4] The use of enantiopure diamines results in products with total diastereoselectivity.[1]
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the one-pot synthesis of enantiopure pyrrolopiperazines.
Caption: Workflow for the one-pot synthesis of pyrrolopiperazines.
Proposed Signaling Pathway (Reaction Mechanism)
The diagram below outlines the proposed domino reaction mechanism, starting with the Ugi four-component reaction followed by an intramolecular enamine alkylation.
Caption: Proposed mechanism of the Ugi/enamine alkylation domino reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of Enantiopure Pyrrolopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - One-Pot Synthesis of Enantiopure Pyrrolopiperazines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Item - One-Pot Synthesis of Enantiopure Pyrrolopiperazines - figshare - Figshare [figshare.com]
Application Notes and Protocols: N-Alkylation of Piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-alkylation of piperazine is a fundamental transformation in organic synthesis, particularly crucial in the field of medicinal chemistry for the development of pharmaceutical agents. The piperazine ring is a common scaffold in many approved drugs. Controlling the selectivity of alkylation—mono- versus di-alkylation—is a primary challenge due to the presence of two reactive secondary amine nitrogens. This document provides detailed protocols and comparative data for the most effective methods of N-alkylation of piperazine, including direct alkylation, reductive amination, and strategies utilizing protecting groups to ensure mono-selectivity.
Core Methodologies for N-Alkylation of Piperazine
Several strategies exist for the N-alkylation of piperazine, each with distinct advantages and limitations.
-
Direct Alkylation: This is a straightforward method involving the reaction of piperazine with an alkyl halide in the presence of a base.[1] While simple, it often yields a mixture of mono- and di-alkylated products. Selectivity for mono-alkylation can be improved by using a large excess of piperazine relative to the alkylating agent or by slow, controlled addition of the alkylating agent.[1][2]
-
Reductive Amination: This one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][3] This method is highly effective for mono-alkylation and crucially avoids the formation of quaternary ammonium salts, a common side product in direct alkylation.[1][2][4]
-
Alkylation of Mono-Protected Piperazine: This is the most reliable method for achieving selective mono-alkylation.[2][5] One nitrogen atom is temporarily blocked with a protecting group, such as tert-butoxycarbonyl (Boc) or acetyl (Ac).[2][6] Alkylation occurs at the unprotected nitrogen, after which the protecting group is removed to yield the desired mono-alkylated product.[2][5]
-
Alkylation of Monopiperazinium Salts: By protonating one of the nitrogen atoms to form a salt, its nucleophilicity is significantly reduced.[2] This deactivation directs alkylation to the remaining free nitrogen, providing good yields of the mono-alkylated product while minimizing the di-alkylated byproduct.[2][7]
Data Presentation: Comparative Yields
The choice of methodology significantly impacts the yield and purity of the desired N-alkylated piperazine. The following tables summarize quantitative data from representative protocols.
Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides [6] This method utilizes an acetyl-protected piperazine to ensure mono-alkylation, followed by hydrolysis to yield the final product.
| Alkylating Agent | Intermediate Product | Yield (%) | Final Product | Yield (%) |
| 1-Bromobutane | N-Butyl-N'-acetylpiperazine | 88 | N-Butylpiperazine | 69 |
| 1-Bromohexane | N-Hexyl-N'-acetylpiperazine | 90 | N-Hexylpiperazine | 75 |
| 1-Bromooctane | N-Octyl-N'-acetylpiperazine | 71 | N-Octylpiperazine | 79 |
| 1-Bromododecane | N-Dodecyl-N'-acetylpiperazine | 79 | N-Dodecylpiperazine | 82 |
Table 2: Yields from Alkylation of Monopiperazinium Salts [7] This approach uses an in-situ generated monopiperazinium salt to control selectivity.
| Alkylating Agent | Solvent | Yield (%) |
| m-Methylbenzyl bromide | Methanol | 74 |
| m-Methylbenzyl bromide | Ethanol | 74 |
| m-Methylbenzyl bromide | Isopropanol | 74 |
| m-Methylbenzyl bromide (using HBr salt) | Ethanol | 82 |
| o-Methylbenzyl bromide | Ethanol | 89 |
| n-Amyl bromide | Ethanol | 64 |
| β-Phenethyl bromide | Ethanol | 56 |
Visualized Workflows and Strategies
Experimental Protocols
Protocol 1: Direct N-Alkylation of a Substituted Piperazine
This protocol provides a general procedure for the mono-N-alkylation of a piperazine derivative with an alkyl bromide.[1]
Materials:
-
1-(4-bromophenyl)piperazine
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination using N-Boc-Piperazine
This method is ideal for preventing over-alkylation and is compatible with a wide range of aldehydes and ketones.[1][5]
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE in a reaction flask.
-
Stir the solution at room temperature for approximately 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Alkylation of N-Acetylpiperazine and Subsequent Hydrolysis
This two-step procedure ensures mono-alkylation by using an acetyl protecting group.[6]
Materials:
-
N-Acetylpiperazine (1.0 eq)
-
1-Bromobutane (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
Procedure (Part A - Alkylation):
-
To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.
-
Reflux the reaction mixture overnight.
-
Cool the reaction to room temperature and remove the salts by filtration.
-
Concentrate the filtrate in vacuo to obtain the N-butyl-N'-acetylpiperazine intermediate. This product is often pure enough for the next step.
Procedure (Part B - Hydrolysis):
-
Reflux the N-butyl-N'-acetylpiperazine intermediate in aqueous HCl (e.g., 6M) for several hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the solution and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final mono-N-butylpiperazine.
Troubleshooting and Optimization
Key Optimization Strategies:
-
Controlling Selectivity: To favor mono-alkylation, the most robust method is using a mono-protected piperazine (e.g., N-Boc-piperazine).[1][5] Alternatively, using a 2-3 fold excess of piperazine or employing a mono-protonated piperazine salt can effectively minimize di-alkylation.[1][4][7]
-
Solvent and Base Selection: For direct alkylation, strong, non-nucleophilic bases like anhydrous K₂CO₃ or Cs₂CO₃ are preferred.[1] Aprotic solvents such as Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used. DMF is particularly useful if reagent solubility is an issue.[1]
-
Work-up Issues: N-alkylated piperazines are basic and can form salts, making them water-soluble. If the product remains in the aqueous phase during extraction, the aqueous layer must be basified (pH 9.5-12) with a base like NaOH or Na₂CO₃ to deprotonate the product, rendering it soluble in organic solvents like DCM or chloroform.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Protecting Group Strategies for the Synthesis of Monosubstituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous privileged structure in medicinal chemistry, integral to the molecular architecture of numerous FDA-approved drugs. Its symmetrical nature, however, presents a formidable challenge in achieving selective monosubstitution. This document provides detailed application notes and protocols on protecting group strategies to overcome this challenge, enabling the controlled synthesis of N-monosubstituted piperazines.
Introduction to Protecting Group Strategy
The synthesis of monosubstituted piperazines typically involves a three-step sequence: protection, functionalization, and deprotection. A protecting group is temporarily introduced to block one of the nitrogen atoms of piperazine, allowing for the selective functionalization of the other. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease and selectivity of its removal. An ideal protecting group strategy, known as orthogonal protection, allows for the selective removal of one group in the presence of others, which is crucial in multi-step syntheses.[1][2]
This guide focuses on three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Trityl (Trt).
Comparative Overview of Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functionalities. The following table summarizes the key characteristics of Boc, Cbz, and Trt protecting groups for piperazine synthesis.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability | Key Advantages |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[2] | Stable to base and hydrogenolysis[2] | Well-established standard, robust protection. |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[2] | Stable to acidic and basic conditions. | Mild deprotection, orthogonal to acid- and base-labile groups.[2] |
| Trt (Trityl) | (C₆H₅)₃C- | Trityl chloride (Trt-Cl) | Mild Acid (e.g., TFA, formic acid) | Stable to basic and hydrogenolytic conditions. | Very mild acidic cleavage, orthogonal to Boc and Fmoc.[2] |
Experimental Protocols
N-tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a widely used protecting group for amines due to its stability. However, its removal requires strong acidic conditions, which may not be suitable for sensitive substrates.[2]
Protocol 1: Synthesis of 1-Boc-piperazine [1][3]
-
Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Methanol, Water.
-
Procedure:
-
Dissolve piperazine (1.0 eq.) in a mixture of methanol and water.
-
Add di-tert-butyl dicarbonate (0.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, concentrate the reaction mixture to remove the solvent.
-
The product can be purified by distillation under reduced pressure or crystallization.
-
-
Expected Yield: Recent advancements in synthesis have reported yields exceeding 93.5%.[1][4]
Protocol 2: Deprotection of N-Boc-piperazine Derivatives [5][6]
-
Materials: Boc-protected piperazine derivative, 6N Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Diethyl ether, Solid Potassium Hydroxide (KOH), Ethyl acetate.
-
Procedure using HCl:
-
Dissolve the Boc-protected piperazine derivative in 6N HCl.
-
Wash the solution with diethyl ether to remove non-polar impurities.
-
Basify the aqueous phase to pH 11 with solid KOH.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.
-
-
Procedure using TFA:
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Add TFA (typically 5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
N-Carboxybenzyl (Cbz) Protection and Deprotection
The Cbz group offers the significant advantage of being removable under mild, neutral conditions via catalytic hydrogenolysis, making it orthogonal to many acid- and base-labile protecting groups.[2]
Protocol 3: Synthesis of 1-Cbz-piperazine [7]
-
Materials: Piperazine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate.
-
Procedure:
-
Dissolve piperazine (2.0 eq.) and NaHCO₃ (2.0 eq.) in a mixture of THF and water (2:1).
-
Cool the solution to 0 °C and add Cbz-Cl (1.0 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
-
-
Expected Yield: A similar procedure for a different amine reported a yield of 90%.[7]
Protocol 4: Deprotection of N-Cbz-piperazine Derivatives by Catalytic Hydrogenolysis [8][9]
-
Materials: Cbz-protected piperazine derivative, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, Hydrogen gas source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
N-Trityl (Trt) Protection and Deprotection
The trityl group is highly sensitive to acid and can be removed under very mild acidic conditions, providing orthogonality to Boc and Fmoc groups.[2]
Protocol 5: Synthesis of N-Trityl-piperazine
-
Materials: Piperazine, Trityl chloride (Trt-Cl), Pyridine or another suitable base, Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (excess) in DCM.
-
Add pyridine as a base.
-
Slowly add a solution of trityl chloride in DCM at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer and evaporate the solvent.
-
The crude product can be purified by crystallization or column chromatography.
-
Protocol 6: Deprotection of N-Trityl-piperazine Derivatives
-
Materials: Trityl-protected piperazine derivative, Formic acid or a dilute solution of TFA in DCM.
-
Procedure:
-
Dissolve the Trityl-protected compound in a suitable solvent.
-
Add a mild acid such as formic acid or a low concentration of TFA in DCM (e.g., 1-5%).
-
Stir the reaction at room temperature for a short period (typically minutes to a few hours), monitoring by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical workflows for the synthesis of monosubstituted piperazines using different protecting group strategies.
Caption: General synthetic workflow.
Caption: Orthogonal protection strategy.
Conclusion
The strategic use of protecting groups is indispensable for the efficient and selective synthesis of monosubstituted piperazines. The choice between Boc, Cbz, and Trt protecting groups should be guided by the specific requirements of the synthetic route, particularly the presence of other functional groups and the need for orthogonal deprotection. The detailed protocols and comparative data provided in this document serve as a practical guide for researchers in designing and executing robust synthetic strategies for this important class of molecules.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. jgtps.com [jgtps.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for (R)-Piperazin-2-ylmethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (R)-Piperazin-2-ylmethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to inform your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiomerically pure this compound?
A1: The main approaches for the enantioselective synthesis of this compound include:
-
Chiral Pool Synthesis: This is a robust method that utilizes readily available enantiopure starting materials. A common precursor is the amino acid (S)-serine, which establishes the desired stereochemistry early in the synthetic sequence.[1][2]
-
Asymmetric Catalysis: This involves the use of chiral catalysts to induce stereoselectivity. Methods such as asymmetric hydrogenation of pyrazine derivatives or palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones can produce chiral piperazine precursors with high enantiomeric excess.[3][4][5]
-
Enzymatic Resolution: This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For instance, the enzyme alcalase has been used for the kinetic resolution of piperazine-2-carboxylic acid derivatives.[6]
-
Asymmetric Lithiation: This method involves the deprotonation of a prochiral piperazine derivative using a chiral ligand-base complex, followed by trapping with an electrophile to yield an enantiomerically enriched product.[7][8]
Q2: My synthesis results in low enantiomeric excess (ee%). What are the common causes and how can I improve it?
A2: Low enantiomeric excess can stem from several factors, depending on the synthetic route. Key areas to investigate include:
-
Racemization: The chiral center may be susceptible to racemization under harsh reaction conditions, such as high temperatures or strongly acidic or basic environments.
-
Catalyst Inactivity/Purity: In asymmetric catalysis, the effectiveness of the chiral catalyst is paramount. Ensure the catalyst is pure, handled under appropriate inert conditions, and that the catalyst loading is optimized.
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the stereoselective reaction.
-
Incorrect Reagent Stoichiometry: The ratio of substrate to catalyst and other reagents can significantly impact enantioselectivity.
For troubleshooting, refer to the detailed guide on "Low Enantiomeric Excess" in the Troubleshooting section.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?
A3: this compound is a polar compound, which can make purification challenging. Common and effective methods include:
-
Crystallization: If the product or a salt derivative is a solid, recrystallization can be a highly effective method for purification.[9]
-
Column Chromatography: Silica gel chromatography can be used, but due to the basic nature of the piperazine ring, it may lead to streaking and low recovery. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia. Alternatively, using a different stationary phase like alumina (basic or neutral) can be beneficial.[10]
-
Salt Formation: Conversion of the final product to a salt (e.g., hydrochloride) can facilitate purification by crystallization and may improve its chromatographic behavior.[10][11]
Q4: What are the common side reactions to be aware of during the synthesis of piperazine derivatives?
A4: Besides racemization, other potential side reactions include the formation of disubstituted byproducts, especially when working with unprotected piperazine.[9] In reduction steps using reagents like lithium aluminum hydride (LiAlH₄), incomplete reduction can lead to aldehyde intermediates.[3] Over-alkylation can also occur if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Recommended Action(s) |
| Incomplete Reaction | * Monitor the reaction progress closely using appropriate analytical techniques (TLC, LC-MS).* Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions or racemization. |
| Reagent Decomposition | * Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds like LiAlH₄.* Ensure all reactions are carried out under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) when required. |
| Suboptimal Reaction Conditions | * Screen different solvents, as solubility can be a critical factor.[12]* Re-evaluate the choice of base or catalyst; for instance, in Buchwald-Hartwig amination, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger ones like NaOtBu to avoid starting material decomposition.[9][12] |
| Product Loss During Work-up | * Ensure the pH is appropriately adjusted during aqueous extractions to prevent the product from remaining in the aqueous layer.* Thoroughly extract the aqueous phase with a suitable organic solvent. |
Issue 2: Low Enantiomeric Excess (ee%)
| Potential Cause | Recommended Action(s) |
| Suboptimal Catalyst Performance (Asymmetric Catalysis) | * Screen a variety of chiral ligands and metal precursors.[12][13]* Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.* Optimize the catalyst loading; higher or lower concentrations may be necessary. |
| Racemization During Reaction or Work-up | * Perform the reaction at a lower temperature to minimize racemization.[14]* Avoid prolonged exposure to strongly acidic or basic conditions during the reaction and purification steps. |
| Incorrect Chiral Starting Material | * Verify the enantiomeric purity of the starting material (e.g., (S)-serine) before beginning the synthesis. |
| Chiral HPLC Method Not Optimized | * Develop a robust chiral HPLC method to accurately determine the ee%. This includes screening different chiral stationary phases (e.g., Chiralpak® series) and mobile phase compositions.[15] |
Data Presentation
Table 1: Comparison of Enantioselective Synthesis Methods for Chiral Piperazine Precursors
| Method | Catalyst/Reagent | Typical Substrate | Typical Yield | Typical ee% | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | 3-Substituted Pyrazinium Salts | High | up to 96% | [13] |
| Asymmetric Hydrogenation | Pd(TFA)₂ / Chiral Ligand | Pyrazin-2-ols | >95% conversion | up to 90% | [3] |
| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | N-Protected Piperazin-2-ones | Good to Excellent | Good to Excellent | [4][5] |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc-N'-alkyl-piperazine | Variable | Good | [7][8] |
| Enzymatic Resolution | Alcalase | Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | - | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chiral Pool Synthesis from (S)-Serine (Multi-step)
This protocol is adapted from literature procedures for the synthesis of chiral (piperazin-2-yl)methanol derivatives starting from (S)-serine.[2]
Step 1: Synthesis of N-Cbz-(S)-serine amide
-
To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0 °C.
-
Slowly add benzyl chloroformate (CbzCl) and allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction to obtain N-Cbz-(S)-serine methyl ester.
-
Treat the ester with thionyl chloride to form the acid chloride.
-
React the acid chloride with aqueous ammonia to yield the N-Cbz-(S)-serine amide.
Step 2: Cyclization to Piperazinedione
-
The N-Cbz-(S)-serine amide is first converted to a chloroacetamide derivative.
-
React the chloroacetamide with a primary amine (e.g., benzylamine) in a suitable solvent like ethanol at reflux to yield the corresponding piperazinedione.[2]
Step 3: Reduction to (S)-(4-benzylpiperazin-2-yl)methanol
-
Reduce the piperazinedione using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux to yield (S)-(4-benzylpiperazin-2-yl)methanol.[2]
Step 4: Deprotection to (S)-Piperazin-2-ylmethanol
-
Remove the benzyl protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-Piperazin-2-ylmethanol. Note: The stereochemical descriptor changes from (S) to (R) upon removal of the protecting group due to Cahn-Ingold-Prelog priority rules, but the absolute configuration remains the same.
Visualizations
Caption: Synthetic workflow for this compound from (S)-Serine.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Common side reactions in piperazine N-alkylation and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during piperazine N-alkylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of piperazine, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of N-Alkylated Product | Incomplete reaction. | - Ensure the use of a suitable base (e.g., K₂CO₃, Cs₂CO₃) in sufficient quantity (at least 1.5-2.0 equivalents) to neutralize the acid byproduct. - Many N-alkylation reactions require heating. Consider increasing the reaction temperature. - Check for reagent solubility. If reagents are not fully dissolved, switch to a more polar aprotic solvent like DMF.[1] |
| Inactive catalyst (if applicable). | - Use a high-quality catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | - Use a significant excess of piperazine relative to the alkylating agent to statistically favor mono-alkylation.[1][2][3] |
| Rapid addition of the alkylating agent. | - Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1] | |
| Use of unprotected piperazine. | - For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing alkylation to the other.[1][3][4] | |
| Formation of Quaternary Ammonium Salts | Over-alkylation of the same nitrogen atom. | - This is common in direct alkylation with reactive alkyl halides. Consider using reductive amination, which is a two-step, one-pot process that avoids the formation of quaternary ammonium salts.[1][4] |
| Reaction Stalls or is Incomplete | Poor solubility of reagents. | - Switch to a solvent that ensures all reactants are fully dissolved, such as DMF.[1] |
| Reversible reaction equilibrium. | - Ensure complete neutralization of the acid byproduct by using an adequate amount of base.[1] | |
| Catalyst poisoning (if applicable). | - Use high-purity, anhydrous reagents and solvents to avoid catalyst inhibition.[1] | |
| Product is Highly Water-Soluble and Difficult to Extract | Formation of a salt. | - During the work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents.[1] |
| Poor Reproducibility | Sensitivity to trace impurities or atmosphere. | - Use high-purity reagents and anhydrous solvents. - Ensure the reaction is conducted under a consistent inert atmosphere.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine N-alkylation?
The most common side reactions are di-alkylation and the formation of quaternary ammonium salts . Di-alkylation occurs because piperazine has two reactive nitrogen atoms, both of which can be alkylated.[3] Quaternary ammonium salts can form from the over-alkylation of a single nitrogen atom, especially when using reactive alkylating agents.[5]
Q2: How can I selectively achieve mono-alkylation and avoid the di-alkylated product?
Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Piperazine : Employing a large stoichiometric excess of piperazine increases the probability that the alkylating agent will react with an un-substituted piperazine molecule.[1][2][3]
-
Slow Addition of Alkylating Agent : Adding the alkylating agent dropwise helps to maintain its low concentration in the reaction mixture, thereby reducing the chance of a second alkylation event.[1]
-
Use of a Mono-Protected Piperazine : This is a highly reliable method. Using a piperazine with one nitrogen protected (e.g., with a Boc group) directs the alkylation to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1][3][4]
-
Use of Piperazine Salts : Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]
Q3: What are the recommended bases and solvents for direct N-alkylation?
-
Bases : Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1]
-
Solvents : Polar aprotic solvents are typically used to ensure the solubility of the reagents. Common choices include acetonitrile (MeCN) and N,N-dimethylformamide (DMF). It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q4: When should I consider using reductive amination instead of direct alkylation?
Reductive amination is particularly advantageous when you want to avoid the formation of quaternary ammonium salts.[1][4] This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This two-step, one-pot process offers better control over the alkylation.
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies for achieving mono-N-alkylation of piperazine.
| Strategy | Alkylating Agent | Piperazine:Alkylating Agent Ratio | Yield of Mono-alkylated Product | Yield of Di-alkylated Product | Reference |
| Excess Piperazine | Alkyl Halide | 10:1 | High | Low | [2] |
| Mono-protected Piperazine | n-Butyl bromide | 1:1.1 (N-Acetylpiperazine) | High | Not Reported | [3] |
| In-situ Monohydrochloride | m-Methylbenzyl bromide | 1:1 (Piperazine:Acid) | 60% | Not Reported | [6] |
Experimental Protocols
Protocol 1: Direct Mono-N-alkylation using Excess Piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine with an alkyl halide using an excess of piperazine.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[2]
Protocol 2: N-alkylation of Mono-Boc-piperazine
This protocol outlines the alkylation of a protected piperazine to ensure mono-substitution.
Materials:
-
1-Boc-piperazine (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile (anhydrous)
Procedure:
-
To a dried reaction flask, add 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The Boc protecting group can then be removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).[4]
Protocol 3: Reductive Amination
This protocol provides a general method for N-alkylation via reductive amination.
Materials:
-
Piperazine (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Sodium triacetoxyborohydride (STAB) (1.2 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve piperazine and the aldehyde or ketone in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for piperazine N-alkylation.
Caption: Reaction pathway showing mono- and di-alkylation.
References
Technical Support Center: Purification of Substituted Piperazine Products
Welcome to the technical support center for the purification of substituted piperazine products. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common and complex purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) offer detailed experimental protocols and data to address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
General Purification Strategy
Question: I have a crude substituted piperazine product. What is a general workflow for its purification?
Answer: A general purification strategy begins with an initial workup to remove bulk impurities, followed by analysis to guide the selection of the most appropriate high-level purification technique. The overall goal is to efficiently remove unreacted starting materials, byproducts, and other contaminants.
A typical workflow involves:
-
Initial Workup: Perform a liquid-liquid extraction to separate the basic piperazine product from acidic or neutral impurities. This usually involves basifying the reaction mixture and extracting with an organic solvent.[1]
-
Analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the crude product and identify the number and polarity of impurities.
-
Method Selection: Based on the analysis and the physical properties of your product (solid vs. oil), choose the primary purification method. Common choices include column chromatography, crystallization, or salt formation.[1]
-
Final Polish: After the primary purification step, a final recrystallization or salt formation may be necessary to achieve the desired level of purity.
Diagram: General Purification Workflow
Caption: General purification workflow for substituted piperazines.
Troubleshooting Common Impurities
Question: My main impurity is the 1,4-disubstituted piperazine byproduct. How can I remove it?
Answer: The formation of a 1,4-disubstituted byproduct is a common issue in monosubstituted piperazine synthesis.[2] This byproduct is typically less polar than the desired monosubstituted product. This difference in polarity is the key to its removal via silica gel column chromatography.[1]
Experimental Protocol: Column Chromatography for Impurity Removal
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Solvent System Selection:
-
Determine an appropriate solvent system using TLC. Good starting systems include Dichloromethane/Methanol or Hexanes/Ethyl Acetate.[1]
-
To improve the separation of basic compounds and prevent peak tailing on the acidic silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[1]
-
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. For less soluble products, pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Run the column using the selected solvent system. The less polar 1,4-disubstituted byproduct should elute before the more polar monosubstituted product.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
Data Presentation: Recommended Chromatography Systems
| Solvent System | Modifier (Optional) | Target Compound Polarity |
| Hexanes / Ethyl Acetate | 1% Triethylamine | Low to Medium |
| Dichloromethane / Methanol | 1% Ammonium Hydroxide | Medium to High |
| Petroleum Ether / Ethyl Acetate | 1% Triethylamine | Low to Medium |
Table based on data from BenchChem.[1]
Question: My product is an oil and difficult to handle and purify. How can I solidify it?
Answer: Converting a basic piperazine product that is an oil at room temperature into its corresponding salt is a highly effective method for inducing solidification.[1] Hydrochloride salts are most common, but other salts like adipate or citrate can also be used.[3][4] The resulting crystalline salt is generally easier to handle, store, and purify by recrystallization.[1]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the oily free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.[1]
-
Acidification: While stirring the solution, add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise.
-
Monitoring: Monitor the pH of the mixture with pH paper. Continue adding the acid until the solution is acidic.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[1] If precipitation is slow, try cooling the flask in an ice bath or scratching the inside wall with a glass rod.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual impurities.
-
Drying: Dry the purified salt under vacuum to remove all traces of solvent. The solid salt can now be further purified by recrystallization.
Diagram: Troubleshooting Oily Products
Caption: Decision-making workflow for solidifying oily piperazine products.
Chiral and Diastereomeric Separations
Question: How can I separate the enantiomers or diastereomers of my substituted piperazine product?
Answer: The separation of stereoisomers is a significant challenge. For enantiomers, chiral chromatography is the most direct approach. For diastereomers, separation is often possible using standard chromatographic techniques or crystallization due to their different physical properties.
Chiral Separation: Chiral HPLC and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers.[5][6] The choice of chiral stationary phase (for HPLC) or chiral selector (for CE) is critical.
Experimental Protocol: Chiral HPLC Separation (Example)
This is an example protocol; conditions must be optimized for each specific compound.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 microns).[7]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).[7] The DEA is crucial for improving chromatographic efficiency for basic amines.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 35°C.[7]
-
Detection: UV detector, wavelength selected based on the chromophore of your compound.
-
Injection: Inject a small amount of the racemic mixture to determine the retention times of the enantiomers.
-
Optimization: Adjust the ratio of acetonitrile to methanol to optimize the resolution between the enantiomeric peaks.
Data Presentation: Chiral Separation Method Comparison
| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Buffer | Key Advantages | Reference |
| Chiral HPLC | Chiralpak IC | Acetonitrile/Methanol/DEA | Scalable for preparative purification | [7] |
| Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin (S-β-CD) | 100 mM phosphate buffer (pH 6.0) with 40% methanol | High efficiency, small sample requirement | [5] |
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard purification techniques.
-
Column Chromatography: As with other impurities, the subtle differences in polarity between diastereomers can be exploited using a carefully optimized solvent system on silica gel.
-
Recrystallization: Fractional crystallization can be effective if the solubilities of the diastereomers are sufficiently different in a particular solvent.
-
Advanced Methods: For very difficult separations, techniques like visible light-mediated epimerization can be used to convert a less stable, more accessible diastereomer into the more stable one.[8]
Diagram: Chiral Separation Strategy
Caption: A logical workflow for developing a chiral separation method.
Handling N-Oxide Impurities
Question: I suspect N-oxide impurities have formed in my product. How can I identify and remove them?
Answer: Piperazine nitrogens are susceptible to oxidation, forming N-oxides, especially if oxidizing agents are used in the synthesis or during prolonged storage in the presence of air.[9] These impurities are highly polar and can complicate purification.
Identification:
-
Mass Spectrometry: N-oxides will appear as a peak with a mass of +16 Da relative to the parent compound.
-
NMR Spectroscopy: Protons on the carbons adjacent to the N-oxide nitrogen will be shifted downfield compared to the parent amine.
Removal: N-oxides can be chemically reduced back to the parent tertiary amine. A method adapted from the reduction of pyridine N-oxides may be effective.[10]
Experimental Protocol: Reduction of N-Oxide Impurities
-
Reaction Setup: Dissolve the impure product in a protic solvent like methanol.
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Reducing Agent: Add a hydrogen source, such as ammonium formate in excess (e.g., 5-10 equivalents).[10] Alternatively, hydrogenation with H₂ gas can be used.
-
Reaction: Stir the mixture at room temperature or heat gently under reflux until the reaction is complete (monitor by LCMS or TLC).[10]
-
Workup: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting product should be free of the N-oxide impurity and can be further purified if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Improving yield and enantioselectivity in chiral piperazine synthesis
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes to improve both yield and enantioselectivity. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of chiral piperazines.
Issue 1: Low Yield in Asymmetric Synthesis
Question: My asymmetric synthesis of a chiral piperazine is resulting in a low overall yield. What are the potential causes and how can I improve it?
Answer: Low yields in chiral piperazine synthesis can stem from several factors, ranging from starting material quality to reaction conditions and product degradation. Here are some common causes and troubleshooting steps:
-
Starting Material and Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture and impurities can deactivate catalysts and lead to side reactions.
-
Catalyst Deactivation: Chiral catalysts, particularly metal complexes, can be sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst poisoning by impurities in the substrate or solvent can also occur.
-
Suboptimal Reaction Conditions:
-
Temperature: Both excessively high and low temperatures can negatively impact yield. A temperature screening is recommended to find the optimal balance between reaction rate and catalyst stability.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or in situ IR spectroscopy to determine the optimal reaction time.[1][2][3] Prolonged reaction times can lead to product decomposition or the formation of byproducts.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of side products. Experiment with different concentrations to find the optimal conditions.
-
-
Ring-Fragmentation: In asymmetric lithiation-trapping of N-Boc piperazines, ring-fragmentation of the lithiated intermediate can be a significant side reaction leading to lower yields. This can be minimized by using sterically hindered N-alkyl groups on the piperazine ring.[1][2][3]
-
Product Purification: The purification process itself can be a source of yield loss. Optimize your purification method (e.g., column chromatography, crystallization) to minimize product loss.
Issue 2: Low Enantioselectivity (Low e.e.)
Question: I am obtaining my desired chiral piperazine, but the enantiomeric excess (e.e.) is consistently low. How can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. The following factors are critical for achieving high e.e.:
-
Chiral Catalyst/Ligand Choice: The selection of the chiral catalyst or ligand is paramount.
-
Screen a variety of chiral ligands. For instance, in the asymmetric hydrogenation of pyrazines, different chiral diphosphine ligands can have a significant impact on enantioselectivity.[4]
-
Ensure the enantiomeric purity of your ligand is high, as impurities can negatively affect the outcome.
-
-
Solvent Effects: The solvent can have a profound effect on the enantioselectivity of a reaction by influencing the conformation of the catalyst-substrate complex.
-
Temperature Optimization: Enantioselectivity is often highly temperature-dependent.
-
Lowering the reaction temperature generally increases enantioselectivity, although it may also decrease the reaction rate. It is crucial to find the optimal temperature that provides a good balance between selectivity and reaction time.
-
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, in palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, TsOH·H₂O was used as an additive.[5]
-
Substrate-Catalyst Matching: The steric and electronic properties of both the substrate and the chiral catalyst must be well-matched. A bulkier substrate may require a less sterically hindered catalyst to achieve high enantioselectivity, and vice-versa.
-
"Diamine Switch" Strategy: In asymmetric lithiation-trapping, if low enantioselectivity is observed with certain electrophiles, a "diamine switch" strategy can be employed. This involves switching a sterically hindered chiral diamine for a less hindered one after the lithiation step to improve the efficiency of the trapping process at low temperatures where the lithiated intermediate is configurationally stable.[1][3]
Data on Reaction Parameter Optimization
The following tables summarize the effects of various reaction parameters on the yield and enantioselectivity of chiral piperazine synthesis based on published data.
Table 1: Effect of Solvent on Asymmetric Hydrogenation of 5,6-diphenylpyrazin-2-ol
| Entry | Solvent | Conversion (%) | dr | ee (%) |
| 1 | DCM/Benzene (1:1) | >95 | >20:1 | 86 |
| 2 | Toluene | >95 | >20:1 | 82 |
| 3 | THF | >95 | >20:1 | 75 |
| 4 | DCE | >95 | >20:1 | 80 |
| 5 | EtOAc | >95 | >20:1 | 78 |
| 6 | CH₃CN | <5 | - | - |
Data synthesized from a study on palladium-catalyzed asymmetric hydrogenation.[5]
Table 2: Effect of Chiral Ligand on Asymmetric Hydrogenation of a Pyrazinium Salt
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (S)-Segphos | 100 | 75 |
| 2 | (R)-MeO-Biphep | 100 | 70 |
| 3 | (S)-Xyl-Phanephos | 100 | 85 |
| 4 | (S,S)-f-Binaphane | 100 | 88 |
Data synthesized from a study on Ir-catalyzed hydrogenation of pyrazines.[4]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyrazinium Salt
This protocol is a general guideline for the iridium-catalyzed asymmetric hydrogenation of N-alkylated pyrazinium salts.
Materials:
-
Pyrazinium salt (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.01 equiv)
-
Chiral diphosphine ligand (e.g., (S,S)-f-Binaphane) (0.022 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, add the pyrazinium salt, [Ir(COD)Cl]₂, and the chiral ligand to a high-pressure reactor.
-
Add the anhydrous, degassed solvent.
-
Seal the reactor and purge with argon, then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 600 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 36 hours).
-
After the reaction is complete, carefully vent the reactor and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral piperazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Lithiation-Trapping of N-Boc-Piperazine
This protocol describes a general procedure for the asymmetric lithiation and subsequent trapping with an electrophile.
Materials:
-
N-Boc-piperazine derivative (1.0 equiv)
-
s-BuLi (1.3 equiv)
-
Chiral diamine (e.g., (-)-sparteine) (1.3 equiv)
-
Anhydrous ether (Et₂O)
-
Electrophile (e.g., alkyl halide, carbonyl compound) (1.5 equiv)
Procedure:
-
Under an argon atmosphere, dissolve the chiral diamine in anhydrous Et₂O and cool the solution to -78 °C.
-
Slowly add s-BuLi to the solution and stir for 15 minutes.
-
Add a solution of the N-Boc-piperazine derivative in anhydrous Et₂O to the reaction mixture at -78 °C.
-
Stir the reaction for the optimized lithiation time (can be monitored by in situ IR).
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral piperazines?
A1: Some of the most prevalent methods include the asymmetric hydrogenation of pyrazines or their derivatives, asymmetric lithiation of N-Boc piperazines followed by trapping with an electrophile, the use of chiral auxiliaries, and enzymatic resolutions.[1][4][6]
Q2: How can I determine the enantiomeric excess (e.e.) of my chiral piperazine?
A2: The most common and reliable method for determining the e.e. of chiral piperazines is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This often requires a derivatization step to introduce a chromophore for UV detection in HPLC.
Q3: Is it possible to racemize my chiral piperazine product?
A3: Yes, racemization can occur under certain conditions, such as exposure to strong acids or bases, or elevated temperatures, depending on the stability of the stereocenter. It is crucial to handle the purified chiral product under appropriate conditions to maintain its enantiomeric purity.
Q4: Can the N-substituent on the piperazine ring influence the stereochemical outcome?
A4: Absolutely. In methods like asymmetric lithiation, the N-substituent can have a significant directing effect on the stereoselectivity of the deprotonation and subsequent electrophilic trapping.[1][2] Sterically bulky N-substituents can also prevent side reactions like ring fragmentation.[1][2][3]
Q5: What is the role of a protecting group like Boc in these syntheses?
A5: The N-Boc (tert-butyloxycarbonyl) group serves multiple purposes. It can act as a directing group in lithiation reactions, it deactivates one of the nitrogen atoms to allow for selective functionalization of the other, and it can be easily removed under acidic conditions without affecting other functional groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Buchwald-Hartwig amination of piperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues leading to low reaction yields.
Troubleshooting Guide
Question 1: Why is the yield of my N-aryl piperazine derivative consistently low?
Answer:
Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including suboptimal catalyst systems, inappropriate reaction conditions, or side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical for reaction efficiency. The electronic and steric properties of both the aryl halide and the piperazine derivative influence the optimal choice. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][2] It is recommended to screen a variety of ligands and palladium sources.[2]
-
Base Selection: The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions.[1][2] Strong bases like sodium tert-butoxide (NaOtBu) generally lead to faster reactions but can also cause decomposition of sensitive starting materials.[2][3] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better tolerated by functionalized substrates.[1][2]
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[1][2] Toluene, dioxane, and THF are commonly used solvents.[1][2] In cases of poor solubility, a more polar solvent like tert-butanol may be beneficial.[1][2]
-
Reaction Temperature and Time: Suboptimal temperatures can result in incomplete reactions or decomposition of reactants and products. It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[1][2]
-
Side Reactions: The most common side reaction is the double arylation of piperazine, leading to the formation of a bis-arylated product. Another potential side reaction is the hydrodehalogenation of the aryl halide.
Question 2: I am observing a significant amount of bis-arylated piperazine as a byproduct. How can I improve the selectivity for the mono-arylated product?
Answer:
The formation of the bis-arylated product is a common challenge due to the presence of two reactive secondary amine groups in piperazine. Several strategies can be employed to favor mono-arylation:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) can statistically favor the mono-arylation product.[2]
-
Slow Addition of the Limiting Reagent: The slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the second N-H bond reacting.[2]
-
Use of Mono-Protected Piperazine: The most effective method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] The protecting group can be removed in a subsequent step.
Question 3: My starting materials are not fully consumed, even after prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion can be attributed to several factors related to catalyst activity and reaction conditions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the reagents or solvents, or by exposure to oxygen.[5] Ensure that all reagents are pure and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3] Using a pre-catalyst can sometimes lead to more consistent results.[4]
-
Suboptimal Temperature: The reaction may require a higher temperature to proceed to completion. Gradually increasing the temperature while monitoring the reaction progress is a recommended approach.[5]
-
Poor Ligand Choice: The chosen ligand may not be suitable for the specific substrates. A screening of different ligands is often necessary to find the optimal one for a challenging coupling.[5] Sterically hindered and electron-rich phosphine ligands are generally preferred.[5]
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for the Buchwald-Hartwig amination of piperazines?
A1: Commonly used palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[6] While both can be effective, Pd(II) sources like Pd(OAc)₂ require reduction to the active Pd(0) species in situ.[6] Palladium pre-catalysts, which are air-stable and readily form the active catalytic species, are often a more reliable choice.[4][6]
Q2: What is the role of the phosphine ligand in the reaction?
A2: The phosphine ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[7] The steric bulk and electronic properties of the ligand are crucial for achieving high catalytic activity.[7]
Q3: Can I use aryl chlorides for the Buchwald-Hartwig amination of piperazines?
A3: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides and iodides.[5][8] Successful coupling of aryl chlorides often requires more active catalyst systems, typically involving highly electron-rich and sterically hindered ligands like RuPhos or XPhos.[4]
Q4: How can I purify my N-aryl piperazine product, which is often basic?
A4: The basic nature of piperazine derivatives can make purification by silica gel chromatography challenging due to tailing.[2] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[2] Acid-base extraction is another useful technique. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as a salt, separating it from non-basic impurities.[2]
Data Summary Tables
Table 1: Common Ligands for Buchwald-Hartwig Amination of Piperazines
| Ligand | Structure | Typical Substrates |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile ligand for a wide range of aryl halides, including chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for coupling with secondary amines and sterically hindered substrates.[3] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A bidentate ligand, often used for primary amines.[7] |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Suitable for a variety of amination reactions. |
Table 2: Guide to Base and Solvent Selection
| Base | pKaH | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | High reaction rates, but incompatible with base-sensitive functional groups.[3] |
| LHMDS | ~26 | Toluene, THF | Strong, non-nucleophilic base; useful for substrates with protic functional groups.[3] |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Dioxane, Toluene | A weaker base, suitable for substrates with base-sensitive functionalities.[1][2] |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane, Toluene | A mild base, often used for sensitive substrates.[1][2][9] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Piperazine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (1.2-2.0 mmol), the phosphine ligand (0.02-0.1 mmol), and the palladium source (0.01-0.05 mmol).
-
Add the base (1.4-2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (3-5 mL).
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction for the disappearance of Boc₂O by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.[2]
Visual Guides
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Logical relationships for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determination of Enantiomeric Excess for (R)-Piperazin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for determining the enantiomeric excess (ee) of (R)-Piperazin-2-ylmethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
-
Question: My chromatogram shows a single, broad peak or two co-eluting peaks for the enantiomers of Piperazin-2-ylmethanol. How can I improve the separation?
-
Answer: Poor resolution is a common challenge in chiral separations. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Column Choice: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino alcohols. Columns such as Chiralpak® IC, based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), are a good starting point. Consult manufacturer guides to ensure your chosen column is suitable for this class of compound.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of the organic modifiers in your mobile phase. For a normal phase method (e.g., Hexane/Ethanol), or a polar organic mode (e.g., Acetonitrile/Methanol), adjust the percentage of the more polar solvent in 5% increments.
-
Basic Additive: Piperazin-2-ylmethanol is a basic compound. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (typically 0.1% v/v), to the mobile phase is often crucial for improving peak shape and enhancing chiral recognition by minimizing interactions with residual silanol groups on the stationary phase.
-
-
Adjust Column Temperature: Temperature can significantly influence chiral recognition.
-
Decrease the column temperature in 5 °C increments (e.g., to 20 °C, 15 °C). Lower temperatures often enhance enantioselectivity.
-
If lower temperatures do not improve resolution, try increasing the temperature in 5 °C increments from your initial setting.
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the interaction time of the enantiomers with the CSP, potentially improving resolution.
-
Issue 2: Peak Tailing in Chiral HPLC
-
Question: The peaks for my enantiomers are asymmetric and show significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing can lead to inaccurate integration and poor resolution. Here are the primary causes and solutions:
-
Secondary Interactions: As a basic amine, Piperazin-2-ylmethanol can interact strongly with acidic silanol groups on the silica support of the column, causing tailing.
-
Solution: Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase. This will compete with your analyte for the active sites and improve peak symmetry.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves, your original sample concentration was too high.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing.
-
Solution: If the above steps do not resolve the issue, try flushing the column with a strong solvent (as recommended by the manufacturer). If performance is not restored, the column may need to be replaced.
-
-
Issue 3: Peak Splitting in Chiral HPLC
-
Question: I am observing split peaks for what should be a single enantiomer. What is causing this?
-
Answer: Peak splitting can be caused by several factors unrelated to the presence of two enantiomers:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample band to spread unevenly upon injection.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Blocked Column Frit: A partially blocked inlet frit can create a non-uniform flow path, leading to a split peak.
-
Solution: Try back-flushing the column at a low flow rate. If this does not work, the frit may need to be carefully cleaned or replaced.
-
-
Temperature Mismatch: A significant difference in temperature between the mobile phase and the column can sometimes cause peak splitting.
-
Solution: Ensure your mobile phase is adequately equilibrated to the column temperature, potentially by using a solvent pre-heater if available on your HPLC system.
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for determining the enantiomeric excess of this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is generally the most robust and widely used technique for this purpose. It physically separates the enantiomers, allowing for accurate quantification. Other viable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent, and Chiral Gas Chromatography (GC), though GC would likely require derivatization to increase the volatility of the molecule.
Q2: Piperazin-2-ylmethanol does not have a strong UV chromophore. How can I detect it effectively in HPLC?
A2: This is a critical consideration. You have two primary options:
-
Low Wavelength UV Detection: Detection at very low wavelengths (e.g., 200-210 nm) may be possible, but sensitivity might be limited and baseline noise can be an issue.
-
Pre-column Derivatization: Reacting the piperazine amine with a UV-active derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) can significantly enhance detection sensitivity. This creates a derivative with a strong chromophore that can be easily detected at higher wavelengths.
Q3: Can I use NMR spectroscopy to determine the ee?
A3: Yes, NMR spectroscopy is a powerful tool for ee determination. This is typically achieved by one of two methods:
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce a chemical shift difference between the enantiomers, allowing for their distinct signals to be integrated.
-
Chiral Derivatizing Agents (CDAs): Reacting your sample with a chiral derivatizing agent converts the enantiomers into diastereomers, which will have different NMR spectra. It is crucial to ensure that the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate ee values.
Q4: My chiral separation is not reproducible between different columns of the same type. What could be the issue?
A4: This can be due to "additive memory effects," especially with basic modifiers like DEA. The additive can be strongly retained on the stationary phase and alter its selectivity over time. It is recommended to dedicate a specific column to a particular method (i.e., a specific mobile phase composition) to ensure reproducibility. If a column must be used with different methods, a thorough washing and regeneration protocol, as specified by the manufacturer, should be followed between uses.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Excess Determination
This protocol is a starting point for method development and may require optimization for your specific instrumentation and sample matrix. It is based on established methods for similar piperazine structures.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase Solvents: HPLC-grade acetonitrile, methanol, and diethylamine (DEA).
-
Sample: Racemic Piperazin-2-ylmethanol (for method development) and your this compound sample.
2. Sample Preparation:
-
Prepare a stock solution of racemic Piperazin-2-ylmethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare your this compound sample at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 205 nm (Note: This may have low sensitivity; consider derivatization for trace analysis).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject your this compound sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the
Technical Support Center: Chiral HPLC Method Development for Piperazine Enantiomers
Welcome to the Technical Support Center for Chiral HPLC Method Development for Piperazine Enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chiral HPLC separation of piperazine enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not achieving baseline separation for my piperazine enantiomers. What are the likely causes and how can I improve the resolution?
A: Poor resolution is a common challenge in chiral chromatography. For basic compounds like piperazine derivatives, several factors can be at play. Here’s a systematic approach to troubleshoot this issue:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation. If you are seeing no separation or very poor resolution, the selected CSP may not be suitable for your specific piperazine derivative.
-
Recommendation: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are often a good starting point for piperazine-containing compounds like antihistamines.[1][2] For instance, Chiralpak® IC, which has a cellulose tris(3,5-dichlorophenylcarbamate) selector, has shown success in separating cetirizine and hydroxyzine enantiomers.[1] Similarly, a Phenomenex® Lux Cellulose 1 column has been effectively used for meclizine enantiomers.[3][4]
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving selectivity.
-
Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous or organic buffer. A small change in this ratio can significantly impact the separation.
-
Basic Additive: Piperazine derivatives are basic. The addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often essential.[5][6] These additives compete with the basic analyte for active sites (residual silanols) on the stationary phase, which can significantly improve peak shape and, consequently, resolution.[7] A typical starting concentration is 0.1% (v/v).[5][8]
-
-
Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Recommendation: Try decreasing the flow rate. A lower flow rate increases the interaction time between the enantiomers and the CSP, which can lead to better resolution.[7]
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Recommendation: Experiment with different column temperatures. Lowering the temperature often enhances enantioselectivity, while a higher temperature may improve peak efficiency. A stable, controlled temperature is crucial for reproducible results.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the piperazine enantiomers are tailing significantly. What causes this and how can I fix it?
A: Peak tailing for basic compounds like piperazines is frequently caused by secondary interactions with the silica support of the stationary phase.
-
Use a Basic Additive: As mentioned for improving resolution, adding a basic modifier like DEA or TEA (typically 0.1% to 0.5%) to the mobile phase is highly effective in minimizing peak tailing by masking the acidic silanol groups.[5][7]
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your basic analyte. For reversed-phase chromatography, using a buffer at a higher pH (e.g., pH 9 with ammonium bicarbonate) can be beneficial for basic compounds.[9]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.
Issue 3: Peak Splitting
Q: I am observing split peaks for a single enantiomer. What could be the cause?
A: Peak splitting can arise from several issues related to the column, the injection solvent, or the mobile phase.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Recommendation: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample band and lead to split peaks.
-
Recommendation: If you suspect contamination, try flushing the column with a strong solvent (check the column's manual for compatible solvents). If a void has formed, the column may need to be replaced.[10]
-
-
Blocked Frit: A partially blocked inlet frit can also cause peak splitting.
-
Recommendation: You can try back-flushing the column (disconnected from the detector) to dislodge any particulates. If this doesn't work, the frit may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating piperazine enantiomers?
A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely used and have shown high success rates for a broad range of chiral compounds, including piperazine derivatives.[1] Examples include Chiralpak® and Lux® series columns. For instance, Chiralpak® IC was used for cetirizine and hydroxyzine,[1] and Lux® Cellulose-1 was used for meclizine.[3][4]
Q2: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?
A2: Piperazine-containing molecules are basic in nature. When using silica-based CSPs, these basic analytes can interact strongly with residual acidic silanol groups on the silica surface. This secondary interaction can lead to poor peak shape (tailing) and reduced resolution. A basic additive like DEA competes for these active sites, minimizing the undesirable interactions and resulting in more symmetrical peaks and improved separation.[5][6][7]
Q3: Can I use the same chiral column for both normal-phase and reversed-phase chromatography?
A3: This depends on the specific CSP. Coated polysaccharide-based CSPs have limitations on the solvents that can be used. However, immobilized polysaccharide-based CSPs (often designated with an "I" in the name, e.g., Chiralpak® IA, IB, IC) are more robust and compatible with a wider range of solvents, allowing them to be used in both normal-phase, reversed-phase, and polar organic modes.[10] Always consult the column manufacturer's guidelines.
Q4: How does temperature affect chiral separations?
A4: Temperature influences the thermodynamics of the interactions between the enantiomers and the CSP. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed, which often leads to higher enantioselectivity and better resolution. Conversely, higher temperatures can decrease retention times and improve peak efficiency (narrower peaks). The optimal temperature should be determined empirically for each specific separation.
Q5: My resolution is good, but the analysis time is too long. How can I shorten it without sacrificing separation?
A5: To reduce the analysis time while maintaining resolution, you can try the following:
-
Increase the Flow Rate: This will decrease retention times. However, be aware that this may also reduce resolution, so a balance needs to be found.
-
Increase the Strength of the Mobile Phase: In normal phase, increase the percentage of the polar modifier (e.g., alcohol). In reversed phase, increase the percentage of the organic modifier (e.g., acetonitrile or methanol). This will elute the compounds faster.
-
Use a Shorter Column or a Column with Smaller Particles: These will generally provide faster separations, but may require a system capable of handling higher backpressures.
Data Presentation
Table 1: Chiral HPLC Separation Conditions for Meclizine Enantiomers [3][4]
| Parameter | Condition |
| Chiral Stationary Phase | Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Retention Time (+)-Meclizine | ~13.14 min |
| Retention Time (-)-Meclizine | ~14.33 min |
Table 2: Chiral HPLC Separation Conditions for Hydroxyzine Enantiomers [8][11]
| Parameter | Condition |
| Chiral Stationary Phase | Lux Amylose-2 (250 mm x 4.0 mm, 5 µm) |
| Mobile Phase | n-hexane : ethanol : diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (S)-Hydroxyzine | ~10.2 min |
| Retention Time (R)-Hydroxyzine | ~11.1 min |
| Resolution (Rs) | 1.9 |
Table 3: Chiral HPLC Separation Conditions for Cetirizine Enantiomers [1][12]
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralpak® IC | CHIRALPAK® HSA |
| Mobile Phase | n-hexane : ethanol : DEA (specific ratio not provided) | 2-propanol : 10 mM phosphate buffer pH 7 (10:90 v/v) |
| Flow Rate | Not specified | 0.9 mL/min |
| Detection Wavelength | 227 nm | 227 nm |
| Resolution (Rs) | 3.74 | 1.82 |
Experimental Protocols
Protocol 1: Chiral Separation of Meclizine Enantiomers [3][4]
-
Materials and Reagents:
-
Racemic Meclizine standard
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Deionized water
-
-
Mobile Phase Preparation (Acetonitrile : 25mM Ammonium Bicarbonate, 75:25 v/v):
-
Prepare a 25mM ammonium bicarbonate solution by dissolving the appropriate amount in deionized water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 750 mL of acetonitrile with 250 mL of the 25mM ammonium bicarbonate solution.
-
Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic meclizine in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., within a 1-5 µg/mL range).
-
-
HPLC Analysis:
-
Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the enantiomer peaks based on their retention times.
-
Protocol 2: Chiral Separation of Hydroxyzine Enantiomers [8][11]
-
Materials and Reagents:
-
Racemic Hydroxyzine standard
-
n-hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
-
Mobile Phase Preparation (n-hexane : ethanol : DEA, 90:10:0.1 v/v/v):
-
Carefully mix 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of diethylamine.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic hydroxyzine in isopropanol.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
HPLC Analysis:
-
Column: Lux Amylose-2 (250 mm x 4.0 mm, 5 µm)
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Equilibrate the column with the mobile phase.
-
Inject the prepared solutions.
-
The enantiomers should be baseline resolved with retention times around 10.2 and 11.1 minutes.
-
Mandatory Visualization
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Poor Enantiomeric Resolution.
References
- 1. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method | Bentham Science [eurekaselect.com]
- 5. chiraltech.com [chiraltech.com]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective UFLC Determination of Hydroxyzine Enantiomers and Application to a Pharmacokinetic Study in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Piperazine Derivatives by Capillary Electrophoresis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using capillary electrophoresis (CE) for the chiral separation of piperazine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of piperazine derivatives by CE.
Problem: Poor or No Chiral Resolution
Possible Causes & Solutions:
-
Inappropriate Chiral Selector: The chosen chiral selector may not be suitable for your specific piperazine derivative.
-
Incorrect Chiral Selector Concentration: The concentration of the chiral selector is a critical factor.[7]
-
Solution: Optimize the concentration of the chiral selector in the background electrolyte (BGE). Start with a concentration range reported in the literature (e.g., 20 mM for HP-β-CD) and perform a concentration-dependent study to find the optimal point.[4]
-
-
Suboptimal Buffer pH: The pH of the background electrolyte affects the charge of both the analyte and the chiral selector, influencing their interaction.
-
Inadequate Separation Voltage: The applied voltage influences migration times and peak resolution.
-
Solution: Optimize the separation voltage. Higher voltages can lead to shorter analysis times but may also cause Joule heating, which can negatively impact resolution.
-
-
Presence of Organic Modifier: The addition of an organic modifier can alter the separation selectivity.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection time or the sample concentration.
-
-
Mismatch between Sample Matrix and BGE: A significant difference in ionic strength between the sample solvent and the BGE can cause peak distortion.
-
Solution: Dissolve the sample in a solution with a lower conductivity than the BGE, or ideally, in the BGE itself.
-
-
Analyte Adsorption to the Capillary Wall: Piperazine derivatives, being basic, can interact with the negatively charged silanol groups on the fused silica capillary surface.
-
Solution: Use a coated capillary or add additives to the BGE to suppress wall interactions. Adjusting the pH of the BGE to a low value can also help by protonating the silanol groups.
-
Problem: Unstable Migration Times
Possible Causes & Solutions:
-
Fluctuations in Temperature: Temperature variations can affect the viscosity of the BGE and, consequently, the migration times.
-
Solution: Ensure the capillary temperature is controlled and stable throughout the analysis.
-
-
Inconsistent Capillary Conditioning: Improper or inconsistent conditioning of the capillary between runs can lead to variable electroosmotic flow (EOF) and unstable migration times.
-
Solution: Implement a consistent and thorough capillary conditioning protocol. This typically involves flushing with sodium hydroxide, water, and then the BGE.
-
-
BGE Depletion: Over time, the composition of the BGE in the vials can change due to electrolysis.
-
Solution: Replenish the BGE in the inlet and outlet vials regularly, for example, after every few runs.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral selectors for separating piperazine derivatives by CE?
A1: Cyclodextrins and their derivatives are the most widely used chiral selectors for this purpose.[1][2][3] Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfated-β-cyclodextrin (S-β-CD) have been successfully applied for the chiral resolution of various piperazine derivatives.[4][5][6]
Q2: How do I choose the right background electrolyte (BGE)?
A2: The choice of BGE depends on the specific piperazine derivative and the chiral selector. A phosphate buffer is a common choice.[4][5][6] The pH of the BGE is a critical parameter to optimize, as it affects the charge of the analytes and the selector. For basic compounds like piperazines, acidic to neutral pH ranges are often explored.
Q3: What is the role of an organic modifier in the BGE?
A3: Adding an organic modifier, such as methanol or acetonitrile, to the BGE can influence the chiral recognition by altering the solvation of the analyte and the chiral selector, and by modifying the viscosity of the BGE. This can lead to improved resolution and changes in migration order.[8]
Q4: How can I improve the sensitivity of my analysis?
A4: To enhance sensitivity, you can employ sample stacking techniques. This involves dissolving your sample in a matrix with lower conductivity than the BGE. When the voltage is applied, the analytes will "stack" into a narrow band at the boundary between the sample plug and the BGE, resulting in sharper peaks and a lower limit of detection.[7]
Q5: Can I use CE to determine the enantiomeric purity of a piperazine derivative?
A5: Yes, CE is a powerful technique for determining the enantiomeric purity of pharmaceuticals.[1] Once a robust chiral separation method is developed and validated, it can be used to quantify the amount of the minor enantiomer in the presence of the major one.
Experimental Protocols
Below is a detailed methodology for the chiral separation of piperazine derivatives based on a published study.[5][6] This protocol can serve as a starting point for method development.
Method for Chiral Separation of H1-Antihistamine Piperazine Derivatives
-
Capillary: Uncoated fused-silica capillary.
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated-β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.
-
Sample Preparation: Dissolve the sample in an appropriate solvent, preferably with a conductivity lower than the BGE.
-
Injection: Hydrodynamic or electrokinetic injection. The specific parameters (pressure/voltage and time) should be optimized.
-
Applied Voltage: Optimize for the best balance between resolution and analysis time.
-
Temperature: Maintain a constant capillary temperature to ensure reproducible migration times.
-
Detection: UV detection at a wavelength appropriate for the piperazine derivative.
Quantitative Data Summary
The following table summarizes quantitative data from a validated CE method for the chiral separation of H1-antihistamine piperazine derivatives.[5][6]
| Parameter | Value |
| Linearity (Coefficient of Determination, r²) | > 0.99 |
| Limit of Detection (LOD) | 5.9–11.4 µmol/L |
| Limit of Quantification (LOQ) | 18–34.6 µmol/L |
| Intra-day Precision (Migration Time) | Good |
| Inter-day Precision (Migration Time) | Good |
| Intra-day Precision (Peak Area) | Good |
| Inter-day Precision (Peak Area) | Good |
Visualizations
Caption: Experimental workflow for chiral CE.
Caption: Troubleshooting poor chiral resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral selectors in CE: recent developments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Minimizing di-substitution in piperazine alkylation reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing di-substitution in piperazine alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during piperazine alkylation, offering potential causes and solutions to optimize for mono-alkylation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-alkylated Product & Significant Di-substitution | The presence of two reactive secondary amines in piperazine can easily lead to the formation of 1,4-disubstituted byproducts.[1] | Control Stoichiometry: Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[2][3] Slow Addition of Electrophile: Add the alkylating agent dropwise to the reaction mixture, especially at low temperatures. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3][4] Use of Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom, directing alkylation to the other. The protecting group can be subsequently removed.[2][4][5] Use of Piperazine Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[4][6] |
| Reaction Stalls or Incomplete Conversion | Poor solubility of reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced. | Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[4] |
| Reversible reaction equilibrium: The acid byproduct generated during the reaction can protonate the piperazine, reducing its nucleophilicity and slowing down the reaction. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] | |
| Product is Highly Water-Soluble and Difficult to Extract | Formation of a salt during the reaction or work-up can make the product highly soluble in the aqueous phase.[4] | During the work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[4][7] |
| Formation of Quaternary Ammonium Salts | Over-alkylation on the same nitrogen atom can lead to the formation of water-soluble quaternary ammonium salts, reducing the yield of the desired product.[1] | Consider using reductive amination as an alternative to alkyl halides. This method involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent and prevents the formation of quaternary ammonium salts.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of piperazine?
A1: The two most common methods for N-alkylation of piperazine are:
-
Direct Alkylation: This involves the reaction of piperazine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[4]
-
Reductive Amination: This is a two-step, one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to the N-alkylated product. This method is advantageous as it prevents the formation of quaternary ammonium salts.[4]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Controlling selectivity is a primary challenge. Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine like N-Boc-piperazine ensures that alkylation occurs only on the unprotected nitrogen. The protecting group can be removed later.[2][4]
-
Control of Stoichiometry: Using an excess of piperazine relative to the alkylating agent increases the probability of the alkylating agent reacting with an unsubstituted piperazine.[2][4]
-
Slow Addition: Adding the alkylating agent slowly helps to keep its concentration low, which minimizes the chance of a second alkylation event.[4]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt reduces the nucleophilicity of the second nitrogen atom.[4]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[4]
-
Solvents: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. It is crucial to use anhydrous solvents to prevent side reactions.[4]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility, often due to salt formation, is a common issue. To extract the product into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. Adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide to convert the product to its free base, which is more soluble in organic solvents.[4][7]
Data Presentation: Comparison of Mono-alkylation Strategies
The following table summarizes quantitative data for different strategies to achieve mono-alkylation of piperazine.
| Strategy | Alkylating Agent | Piperazine Equivalents | Solvent | Base | Yield of Mono-alkylated Product | Reference |
| Excess Piperazine | Alkyl Halide | 4 | Pyridine | Pyridine | >60% | [5] |
| Mono-protected Piperazine (N-Boc) | Alkyl Bromide | 1 | Acetonitrile | K₂CO₃ | High (not specified) | [2] |
| Mono-protected Piperazine (N-Acetyl) | n-Butyl Bromide | 1 | Not specified | Not specified | High (not specified) | [2] |
| Monopiperazinium Salt | p-tert-Butylbenzyl chloride | 1 | Ethanol | In situ salt formation | Excellent | [2][6] |
Experimental Protocols
Protocol 1: Direct Alkylation Using Excess Piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine.
Materials:
-
Piperazine (4 equivalents)
-
Alkyl Halide (1 equivalent)
-
Pyridine (solvent)
Procedure:
-
Mix piperazine (100 mmol) and the alkylating agent (25 mmol) in pyridine (30 ml).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and then place it in a freezer overnight.
-
Filter the residue containing excess piperazine and the pyridinium salt and wash with acetone.
-
Combine the filtrates and remove the solvents on a rotary evaporator to obtain the crude product.[5]
Protocol 2: Alkylation of Mono-protected Piperazine (N-Boc-piperazine)
This protocol outlines a general procedure for the mono-N-alkylation of N-Boc-piperazine.
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Alkyl Halide (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 1.5-2.0 equivalents)
-
Acetonitrile or DMF (solvent)
Procedure:
-
Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF in a reaction flask.
-
Add the base, potassium carbonate, to the solution.
-
Add the desired alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filter off the base and evaporate the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[2]
Visualizations
Caption: Logical workflow for achieving selective mono-alkylation of piperazine.
Caption: Troubleshooting decision tree for piperazine alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Characterization of (R)-Piperazin-2-ylmethanol and its Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the spectroscopic characterization of (R)-Piperazin-2-ylmethanol and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic features to confirm the successful synthesis of this compound?
A1: Successful synthesis can be confirmed by identifying characteristic signals across different spectroscopic techniques:
-
¹H NMR: Look for signals corresponding to the hydroxymethyl protons (-CH₂OH), the methine proton (-CH), and the piperazine ring protons. The integration of these signals should match the expected number of protons.
-
¹³C NMR: The presence of a peak around 60-65 ppm is indicative of the hydroxymethyl carbon (-CH₂OH). Other signals will correspond to the carbons of the piperazine ring.
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region confirms the presence of the O-H stretch from the alcohol functional group.[1] Aliphatic C-H stretching will appear between 2850-3000 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (116.16 g/mol ).
Q2: Which deuterated solvent is recommended for NMR analysis of this compound?
A2: The choice of solvent depends on the sample's solubility and the information required. Common choices include:
-
Chloroform-d (CDCl₃): Often used for organic molecules, but the N-H and O-H protons may have broad signals or exchange with trace amounts of water.
-
Deuterium oxide (D₂O): Useful for observing protons on the carbon skeleton as N-H and O-H protons will exchange with deuterium and become invisible. This can help simplify the spectrum.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A good choice for highlighting exchangeable protons like O-H and N-H, which often appear as distinct, albeit sometimes broad, signals.
Q3: How can I distinguish between this compound and its N-protected intermediates using IR spectroscopy?
A3: If you are using a Boc-protected intermediate (e.g., from a synthesis involving di-tert-butyl dicarbonate), look for a strong carbonyl (C=O) stretching band around 1690 cm⁻¹.[2] This peak will be absent in the final deprotected product. The final product will, however, show N-H stretching bands (typically in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band) that are absent in a fully N,N'-diprotected intermediate.
Troubleshooting Guides
Issue 1: My final product purity is low, and I suspect the presence of unreacted starting material or intermediates.
-
Potential Cause: Incomplete reaction during one of the synthetic steps, such as the reduction of a carboxylic acid or the removal of protecting groups.[3]
-
Recommended Actions:
-
Reaction Monitoring: Ensure the reaction has gone to completion using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Reagent Stoichiometry: If the reaction is incomplete, consider extending the reaction time or using a slight excess of the relevant reagent (e.g., reducing agent).[3]
-
Purification: If the impurity is a carboxylic acid intermediate, it can often be removed by a liquid-liquid extraction with a basic aqueous solution.[3] For other impurities with similar polarity, column chromatography may be necessary.
-
Issue 2: The yield of the final product is consistently low.
-
Potential Cause: In a synthesis involving the reduction of a carboxylic acid or ester with a reagent like Lithium Aluminum Hydride (LiAlH₄), the presence of water can quench the reagent, leading to incomplete reduction and low yields.[4]
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for moisture-sensitive reactions.
-
Confirm Reagent Activity: Use fresh or properly stored LiAlH₄ to ensure its reactivity is not compromised.[4]
-
Optimize Quenching: Carefully control the temperature during the quenching process to avoid product degradation.[5]
-
Issue 3: My NMR spectrum shows more complex signals than expected for the piperazine ring.
-
Potential Cause: The piperazine ring can undergo a chair-to-chair conformational exchange.[6] If this exchange is slow on the NMR timescale (which can be influenced by temperature and solvent), you may observe separate signals for axial and equatorial protons, leading to a more complex spectrum. This phenomenon is particularly common in substituted piperazines.[6][7]
-
Recommended Actions:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can be informative. At higher temperatures, the conformational exchange may become faster, causing the distinct axial and equatorial signals to coalesce into averaged, simpler signals.[6]
-
2D NMR: Techniques like COSY and HSQC can help in assigning the complex proton and carbon signals and confirming the connectivity within the molecule.
-
Issue 4: Purification by silica gel chromatography gives low recovery and significant streaking on the TLC plate.
-
Potential Cause: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silica gel, which can lead to irreversible adsorption and poor chromatographic separation (streaking).[8]
-
Recommended Actions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing the column slurry with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia.[8]
-
Use an Alternative Stationary Phase: Consider using a more suitable stationary phase like basic or neutral alumina, or reverse-phase C18 silica.[8]
-
Visualized Workflows and Synthetic Pathways
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: A common synthetic route for this compound from its carboxylic acid precursor.
Caption: Decision tree for identifying common impurities during synthesis.
Spectroscopic Data (Reference Tables)
The following tables summarize the expected spectroscopic data for this compound and a key intermediate. This data is based on the analysis of its functional groups and information from structurally similar compounds.[1]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Compound | Analysis | Predicted Chemical Shift (δ, ppm) | Notes |
| This compound | ¹H NMR | ||
| ~3.4 - 3.6 (m) | -CH₂OH (Hydroxymethyl protons) | ||
| ~2.5 - 3.2 (m) | Piperazine Ring Protons & -CH- | ||
| Broad (variable) | -NH, -OH (Exchangeable protons) | ||
| ¹³C NMR | |||
| ~60 - 65 | -CH₂OH (Primary alcohol carbon) | ||
| ~55 - 60 | -CH (Methine carbon) | ||
| ~45 - 55 | -CH₂- (Piperazine ring carbons) | ||
| Boc-Protected Intermediate | ¹H NMR | ||
| ~1.45 (s, 18H) | tert-Butyl protons from two Boc groups | ||
| ¹³C NMR | |||
| ~155 | C=O (Carbonyl from Boc group) | ||
| ~79 | Quaternary carbon of Boc group | ||
| ~28.5 | -C(CH₃)₃ (Methyl carbons of Boc group) |
Table 2: Predicted IR and Mass Spectrometry Data
| Compound | Analysis | Wavenumber (cm⁻¹) / m/z | Characteristic Feature |
| This compound | IR | 3200 - 3600 (broad) | O-H stretch (alcohol)[1] |
| 3300 - 3500 (med) | N-H stretch (secondary amine) | ||
| 2850 - 3000 (med-str) | Aliphatic C-H stretch[1] | ||
| MS | 116.10 | [M+H]⁺ (Calculated for C₅H₁₂N₂O) | |
| Boc-Protected Intermediate | IR | ~1690 (strong) | C=O stretch (carbamate)[2] |
| 2850 - 3000 (med) | Aliphatic C-H stretch | ||
| MS | 317.20 | [M+H]⁺ (Calculated for C₁₅H₂₈N₂O₅) |
Detailed Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[9]
-
Instrumentation: Use a 300 MHz or higher NMR spectrometer.[10]
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds[9]
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds[9]
-
Use a standard proton-decoupled pulse program.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate NMR software. Apply Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[11]
-
Background Scan: Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry. Record a background spectrum of the empty crystal.[1]
-
Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.[11]
-
Acquisition Parameters:
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (O-H, N-H, C-H, C-O).[11]
Protocol 3: Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or dichloromethane).[11]
-
GC-MS (for volatile derivatives):
-
LC-MS (ESI):
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with an additive like formic acid to promote ionization.[11]
-
Ionization Mode: Use positive ion mode ([M+H]⁺) for piperazine compounds.
-
-
Data Analysis: Analyze the resulting spectrum to find the molecular ion peak and compare it to the calculated molecular weight. Examine the fragmentation pattern to gain further structural information. Common fragmentation of the piperazine ring involves cleavage at the C-N bonds.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Stereochemical Influence on Biological Activity: A Comparative Analysis of (R)- and (S)-Piperazin-2-ylmethanol Derivatives
A deep dive into the pharmacological profiles of piperazin-2-ylmethanol enantiomers reveals a significant influence of stereochemistry on their biological activity, particularly in their interaction with sigma receptors. While comprehensive comparative data for the parent (R)- and (S)-piperazin-2-ylmethanol compounds remains elusive in publicly available literature, studies on their derivatives, especially N-substituted analogs of the (S)-enantiomer, provide compelling evidence for stereoselective receptor engagement. This guide synthesizes the available experimental data, details the methodologies for key biological assays, and visualizes the relevant signaling pathways to offer researchers and drug development professionals a clear perspective on the distinct properties of these chiral building blocks.
The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to introduce desirable physicochemical properties and to orient pharmacophoric groups for optimal target interaction.[1] The introduction of a chiral center, as seen in piperazin-2-ylmethanol, adds a layer of complexity and opportunity for developing highly selective therapeutic agents. The spatial arrangement of substituents on the chiral carbon can profoundly impact a molecule's ability to bind to its biological target, leading to significant differences in potency and efficacy between enantiomers.[2]
Sigma Receptor Affinity: A Case for the (S)-Enantiomer
Research into the biological activity of piperazin-2-ylmethanol enantiomers has predominantly focused on their affinity for sigma receptors, which are implicated in a variety of central nervous system disorders.[3] A key study by Bedürftig and Wünsch (2004) systematically investigated a series of chiral, non-racemic N-4 substituted (S)-(piperazin-2-yl)methanol derivatives, synthesized from the proteinogenic amino acid (S)-serine.[4] Their findings demonstrate that these (S)-enantiomers exhibit significant affinity for the sigma-1 (σ₁) receptor, with some derivatives displaying subnanomolar potency.[4]
The affinity for sigma-1 and sigma-2 (σ₂) receptors was determined through radioligand binding assays using guinea pig brain and rat liver membrane preparations, respectively.[4] The results, summarized in the table below, highlight the structure-activity relationships (SAR) within this series of (S)-enantiomers.
| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) |
| 3a | Benzyl | 38.4 | >10,000 |
| 3b | 4-Fluorobenzyl | 25.1 | >10,000 |
| 3c | 4-Chlorobenzyl | 20.5 | >10,000 |
| 3d | 4-Methoxybenzyl | 12.4 | >10,000 |
| 3e | 3,4-Dimethoxybenzyl | 15.8 | >10,000 |
| 3f | 1-Naphthylmethyl | 18.9 | >10,000 |
| 3g | 2-Phenylethyl | 115 | >10,000 |
| 3h | 3-Phenylpropyl | 45.2 | >10,000 |
| Data extracted from Bedürftig and Wünsch, Bioorg. Med. Chem., 2004.[4] |
Notably, the study found that an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity.[4] The p-methoxybenzyl substituted derivative 3d emerged as the most potent ligand for the sigma-1 receptor in this series, with a Ki value of 12.4 nM and high selectivity over the sigma-2 receptor and other receptors like NMDA, kappa-opioid, and mu-opioid receptors.[4]
Unfortunately, a direct comparison with the corresponding (R)-enantiomers was not reported in this or other readily available studies. The principle of stereoselectivity in biological activity is well-established, and it is highly probable that the (R)-enantiomers would exhibit a different affinity and selectivity profile for sigma receptors.[2] However, without experimental data, any comparison remains speculative.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the key experiments cited are provided below.
Sigma Receptor Binding Assays
Objective: To determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2.
-
Radioligands: --INVALID-LINK---pentazocine for sigma-1 and [³H]1,3-di-o-tolylguanidine (DTG) for sigma-2.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: (R)- and (S)-Piperazin-2-ylmethanol derivatives.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the respective tissues in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 2 nM for --INVALID-LINK---pentazocine), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubation: Incubate the plates at a specified temperature and duration (e.g., 120 minutes at 37°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for synthesis and biological evaluation.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of Piperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of blockbuster drugs.[1][2] The growing demand for enantiomerically pure pharmaceuticals has spurred the development of innovative synthetic strategies to access chiral piperazines with high stereocontrol. This guide provides a comparative analysis of three prominent and contemporary methods for the synthesis of enantiopure piperazines: Catalytic Asymmetric Allylic Alkylation, Asymmetric Lithiation-Trapping, and Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three discussed synthetic methodologies, offering a direct comparison of their performance across various substrates.
| Synthetic Route | Catalyst/Chiral Ligand | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Catalytic Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Allyl enol carbonate piperazinone precursor, K₂CO₃ | Toluene | 25 | 24 | 85-99 | 88-99 |
| Asymmetric Lithiation-Trapping | s-BuLi / (-)-sparteine | N-Boc-N'-alkyl piperazine, Electrophile (e.g., MeI, BnBr) | MTBE | -78 | 0.5-1 | 60-95 | 90->98 |
| Ir-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Pyrazine, Alkyl halide (activator), H₂ | Toluene/1,4-Dioxane | 30 | 36 | 85-98 | up to 96 |
Synthetic Strategies and Mechanisms
Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones
This powerful method, developed by Stoltz and coworkers, provides access to enantioenriched α-tertiary piperazin-2-ones, which are valuable precursors to chiral piperazines.[3][4][5] The key step is a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[3][4] This reaction proceeds through the formation of a chiral palladium-enol intermediate, with the enantioselectivity being controlled by a chiral phosphinooxazoline (PHOX) ligand. Subsequent reduction of the resulting piperazin-2-one affords the desired enantiopure piperazine. This strategy is notable for its ability to construct quaternary stereocenters with high fidelity.[3][5]
Asymmetric Lithiation-Trapping of N-Boc Piperazines
Developed by O'Brien and coworkers, this method allows for the direct, enantioselective functionalization of the piperazine ring at the α-position.[6][7][8] The strategy relies on the deprotonation of an N-Boc protected piperazine using sec-butyllithium (s-BuLi) in the presence of the chiral ligand (-)-sparteine or a synthetic equivalent.[6][7] This generates a configurationally stable α-lithiated species, which is then quenched with an electrophile to afford the α-substituted piperazine with high diastereo- and enantioselectivity. The choice of the N-substituent and the electrophile can significantly influence the reaction's outcome.[6][7]
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
This approach, reported by Zhou and coworkers, provides a facile route to a variety of chiral piperazines through the asymmetric hydrogenation of readily available pyrazines.[9][10] The pyrazine substrate is first activated by an alkyl halide to form a pyrazinium salt, which then undergoes hydrogenation catalyzed by an iridium complex bearing a chiral bisphosphine ligand, such as f-Binaphane.[9] This method is advantageous for its operational simplicity and the ability to generate a range of 3-substituted, as well as 2,3- and 3,5-disubstituted piperazines with high enantioselectivity.[9]
Experimental Protocols
General Procedure for Catalytic Asymmetric Allylic Alkylation
To a solution of the piperazin-2-one allyl enol carbonate (0.1 mmol) in toluene (1.0 mL) is added [Pd₂(pmdba)₃] (2.3 mg, 0.0025 mmol) and (S)-t-Bu-PHOX (2.7 mg, 0.006 mmol). The reaction mixture is stirred at 25 °C for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantioenriched piperazin-2-one. For the subsequent reduction, the purified piperazin-2-one is dissolved in THF (1.0 mL) and cooled to 0 °C. LiAlH₄ (1.5 equiv) is added portionwise, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield the enantiopure piperazine.
General Procedure for Asymmetric Lithiation-Trapping
To a solution of (-)-sparteine (1.2 equiv) in MTBE (2.0 mL) at -78 °C is added s-BuLi (1.1 equiv). The solution is stirred for 15 minutes, followed by the dropwise addition of a solution of N-Boc-N'-alkyl piperazine (1.0 equiv) in MTBE (1.0 mL). The reaction mixture is stirred for the optimized time (typically 30-60 minutes), after which the electrophile (1.5 equiv) is added. The reaction is stirred for an additional 1-2 hours at -78 °C before being quenched with saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with MTBE, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the enantiopure α-substituted piperazine.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
In a glovebox, a mixture of the pyrazine (0.2 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and the chiral ligand (e.g., (S,S)-f-Binaphane, 2.2 mol %) in a mixed solvent of toluene and 1,4-dioxane (3.0 mL) is placed in an autoclave. The activating alkyl halide (0.2 mmol) is added, and the autoclave is sealed. The system is charged with hydrogen gas (600 psi) and stirred at 30 °C for 36 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired chiral piperazine.[9]
Conclusion
The choice of synthetic route to an enantiopure piperazine will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Catalytic Asymmetric Allylic Alkylation is particularly well-suited for the synthesis of α-tertiary piperazines. The Asymmetric Lithiation-Trapping method offers a direct route for the functionalization of the piperazine core. The Iridium-Catalyzed Asymmetric Hydrogenation of pyrazines provides a practical and efficient method for a broad range of chiral piperazines. Each of these methods represents a significant advancement in the field of asymmetric synthesis, providing medicinal chemists with powerful tools to explore the vast chemical space of chiral piperazine-containing compounds.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC and Capillary Electrophoresis for the Separation of Piperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of pharmaceutical compounds is a critical factor in their efficacy and safety. For chiral molecules such as many piperazine derivatives, the ability to separate and quantify individual enantiomers is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific analytical challenges.
At a Glance: Chiral HPLC vs. Capillary Electrophoresis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[1] |
| Primary Advantage | High resolution, well-established, high reproducibility, and suitable for preparative scale separations.[1] | High efficiency, rapid analysis, minimal sample and reagent consumption, and methodological flexibility.[2][3] |
| Common Chiral Selectors | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives on silica gel).[1] | Cyclodextrins (e.g., sulfated β-cyclodextrin, hydroxypropyl-β-cyclodextrin).[1] |
| Key Limitations | Can require extensive method development to find a suitable CSP and mobile phase combination.[1] | Lower sample loading capacity, and can be more sensitive to matrix effects. |
| Typical Analysis Time | 15-30 minutes | < 25 minutes[1] |
Quantitative Performance Data
The following tables summarize quantitative data from studies on the enantiomeric separation of piperazine derivatives using both Chiral HPLC and Capillary Electrophoresis.
Table 1: Chiral HPLC Performance Data for Piperazine Enantiomer Separation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Analysis Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Piperazine (derivatized with NBD-Cl) | Chiralpak IC (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | 20 | 30 ppm | 90 ppm |
| Carbinoxamine (piperazine derivative) | Chiralpak ID | Acetonitrile:Water:Ammonia solution (90:10:0.1 v/v/v) | Not Specified | 0.1 ng/mL | Not Specified |
Data extracted from Journal of Chemical and Pharmaceutical Research, 2012 and New Journal of Chemistry, 2017.
Table 2: Capillary Electrophoresis Performance Data for Piperazine Enantiomer Separation
| Analyte | Chiral Selector | Background Electrolyte (BGE) | Analysis Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Piperazine & Amphetamine derivatives | 20 mM Hydroxypropyl-β-cyclodextrin | 200 mM Phosphate buffer (pH 2.8) | < 23 | Not Specified | Not Specified |
| H1-antihistamine piperazine derivatives | 34 mg/mL Sulfated β-cyclodextrin | 100 mM Phosphate buffer (pH 6.0) with 40% (v/v) methanol | Not Specified | 5.9-11.4 µmol/L | 18-34.6 µmol/L |
Data extracted from Journal of Forensic Sciences, 2005 and Electrophoresis, 2024.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for both techniques.
Chiral HPLC Protocol for Piperazine (as NBD-Cl derivative)
This method is suitable for the quantification of piperazine in active pharmaceutical ingredients.
-
Derivatization: React piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[4]
-
Chromatographic System: An HPLC system equipped with a UV detector is used.[4]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered and degassed.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV detection at 340 nm.[4]
-
Run Time: 20 minutes.[4]
Capillary Electrophoresis Protocol for Piperazine Antihistamines
This method is effective for the chiral separation of cationic piperazine derivatives.
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Chiral Selector: Sulfated β-cyclodextrin (S-β-CD).[5]
-
Background Electrolyte (BGE): 100 mM phosphate buffer at pH 6.0, containing 34 mg/mL of S-β-CD and 40% (v/v) methanol.[5]
-
Voltage: Optimized for the specific instrument and capillary dimensions.
-
Temperature: Controlled to ensure migration time reproducibility.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a wavelength appropriate for the analytes.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for chiral separation using HPLC and CE.
Concluding Remarks
Both Chiral HPLC and Capillary Electrophoresis are robust and reliable techniques for the enantiomeric separation of piperazine derivatives.
Chiral HPLC stands out for its high resolution and its established role in both analytical and preparative scale applications. The wide availability of diverse chiral stationary phases provides a broad toolkit for method development, though finding the optimal column and mobile phase combination can be time-consuming.
Capillary Electrophoresis offers the advantages of high efficiency, leading to rapid separations with minimal consumption of sample and reagents. The ease of changing the chiral selector by simply modifying the background electrolyte makes it a very flexible technique for screening and method development.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the availability of instrumentation, and whether the goal is purely analytical or includes preparative isolation of the enantiomers. For routine quality control with established methods, HPLC is often favored. For rapid screening of conditions and analysis of minute sample quantities, CE presents a compelling alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. jocpr.com [jocpr.com]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (R)-Piperazin-2-ylmethanol and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of the chiral intermediate (R)-Piperazin-2-ylmethanol and its key precursors derived from (S)-serine. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, ensuring purity, and confirming the structural integrity of intermediates and the final product in synthetic chemistry and drug development. This document presents quantitative data in a clear tabular format, details the experimental protocols for acquiring spectroscopic data, and includes a visual representation of the synthetic and analytical workflow.
Spectroscopic Data Comparison
The synthesis of this compound commonly originates from the readily available chiral building block, (S)-serine. The synthetic pathway often involves protection of the amine and carboxylic acid functionalities, followed by cyclization and reduction steps. The following table summarizes the key spectroscopic data for this compound and its representative precursors. The data for this compound is based on predicted values and analysis of structurally similar compounds, while the data for the precursors is based on available experimental and published information.
| Compound | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| (S)-Serine | ~3.9 (m, 1H, α-H), ~3.7 (m, 2H, β-H₂) | ~172 (C=O), ~61 (β-C), ~56 (α-C) | 3400-2800 (broad, O-H, N-H), 1630 (C=O), 1590 (N-H bend) | [M+H]⁺ = 106 | |
| N-Boc-(S)-Serine | ~5.5 (d, 1H, NH), ~4.3 (m, 1H, α-H), ~3.9 (m, 2H, β-H₂), 1.45 (s, 9H, t-Bu) | ~173 (C=O), ~156 (urethane C=O), ~80 (t-Bu C), ~62 (β-C), ~56 (α-C), ~28 (t-Bu CH₃) | 3400-3200 (O-H, N-H), 1740 (acid C=O), 1690 (urethane C=O) | [M+Na]⁺ = 228 | |
| (S)-3-Hydroxy-piperazine-2,5-dione | ~8.2 (s, 1H, NH), ~6.1 (s, 1H, NH), ~4.1 (t, 1H, H-3), ~3.9 (d, 2H, H-6), ~3.7 (m, 2H, CH₂OH) | ~170 (C=O), ~167 (C=O), ~61 (CH₂OH), ~57 (C-3), ~44 (C-6) | 3300-3100 (N-H), 1680-1650 (amide C=O) | [M+H]⁺ = 145 | |
| This compound | ![]() | ~3.5 (m, 2H, CH₂OH), ~3.0-2.5 (m, 7H, piperazine CH, CH₂) | ~65 (CH₂OH), ~58 (C-2), ~50 (C-6), ~46 (C-3), ~45 (C-5) | 3400-3200 (broad, O-H, N-H), 2950-2800 (C-H) | [M+H]⁺ = 117 |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
-
1H NMR Spectroscopy: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
13C NMR Spectroscopy: Spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is commonly used for these relatively polar molecules, typically in positive ion mode to observe the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which may provide more fragmentation information.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the parent ion and key fragments.
Visualization of Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway from (S)-serine to this compound and the general workflow for spectroscopic analysis.
A Comparative Guide to the Biological Activity of Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents. The strategic placement of substituents on this heterocyclic core, particularly the positional isomerism (ortho, meta, para) of arylpiperazine derivatives, can profoundly influence pharmacological properties. This guide offers an objective comparison of the biological activities of piperazine isomers, substantiated by experimental data, to inform the rational design of more potent and selective therapeutic agents.
Impact of Isomerism on Receptor Binding Affinity
The spatial arrangement of functional groups is a critical determinant of a ligand's interaction with its biological target. Even subtle alterations in substituent positioning on an arylpiperazine derivative can significantly impact binding affinity and receptor selectivity.
A notable example is the differential binding of arylpiperazine salicylamide derivatives to the human serotonin 5-HT1A receptor, a key target in the management of neuropsychiatric disorders. A comparative study of regioisomers revealed a clear hierarchy in binding affinity.[1]
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 7 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 44 |
As the data indicates, the meta-substituted isomer demonstrates the highest affinity for the 5-HT1A receptor, followed by the ortho and then the para isomers.[1] This underscores the significant influence of substituent placement on molecular interaction with the receptor's binding pocket.
Comparative Antimicrobial Activity
Piperazine derivatives have been extensively explored for their antimicrobial properties. Isomeric variations can modulate their potency against a spectrum of bacterial and fungal pathogens.
Anti-inflammatory and Anticonvulsant Activities
While numerous piperazine derivatives have demonstrated significant anti-inflammatory and anticonvulsant activities, a direct comparative study of ortho, meta, and para isomers with quantitative data (e.g., IC50 or ED50 values) is not extensively documented in the available literature. Research in these areas has focused more on the overall structure-activity relationships of diverse piperazine-containing compounds rather than a systematic comparison of positional isomers.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of differential receptor binding, it is crucial to visualize the downstream signaling cascades and the experimental workflows used to determine these biological activities.
5-HT1A Receptor Signaling Pathway
Many centrally acting piperazine derivatives exert their effects through the serotonergic system. The 5-HT1A receptor, a G-protein coupled receptor, is a primary target. Upon activation by an agonist, it initiates a signaling cascade that ultimately modulates neuronal excitability.
Caption: Simplified signaling cascade following activation of the 5-HT1A receptor by a piperazine agonist.
Experimental Workflow: Receptor Binding Affinity Assay
The following diagram illustrates a typical workflow for determining the binding affinity of piperazine isomers to a target receptor using a radioligand binding assay.
Caption: Workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of piperazine isomers for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
Test compounds (ortho, meta, and para piperazine isomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test piperazine isomer in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT1A ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of piperazine isomers against various microbial strains.
Materials:
-
Test piperazine isomers.
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Incubator.
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of each piperazine isomer in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the piperazine isomer at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To evaluate the anti-inflammatory potential of piperazine isomers by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test piperazine isomers.
-
Griess reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine isomers for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group and a vehicle control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the piperazine isomers compared to the LPS-stimulated control. Determine the IC50 value.
References
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking Performance for Drug Discovery and Development
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity or enantioselectivity in a reaction, the ease of its attachment to and removal from the substrate, and the overall chemical yield. This guide focuses on two of the most fundamental and widely utilized C-C bond-forming reactions in asymmetric synthesis: the asymmetric alkylation of enolates and the asymmetric aldol reaction.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a cornerstone of stereoselective synthesis, enabling the enantioselective formation of α-substituted carbonyl compounds. The following table summarizes the performance of several widely used chiral amine-derived auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | N-propionyl derivative | Benzyl bromide | 90-95 | >99 | [1] |
| (S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol) | N-propionyl derivative | Benzyl bromide | ~85 | ~95 | [1] |
| (1R,2R)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | 80-90 | >98 | [1] |
| (1R,2S)-Ephedrine | N-propionyl amide | Benzyl bromide | ~85 | ~95 | [1] |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl units with control over two new stereocenters. The performance of chiral amine-derived auxiliaries in this reaction is highlighted below.
| Chiral Auxiliary | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) | Stereochemistry | Reference |
| (R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzaldehyde | β-hydroxy-α-methyl-β-phenyl propionate derivative | 88 | >99:1 | syn | [2] |
| (R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | β-hydroxy-α,β-dimethyl butyrate derivative | 85 | >99:1 | syn | [2] |
| (4R,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone (from L-Phenylalaninol derivative) | Benzaldehyde | Aldol adduct | 85 | >99 | syn | |
| (4R,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone (from L-Phenylalaninol derivative) | Isovaleraldehyde | Aldol adduct | 82 | >99 | syn |
Mechanistic Insight and Experimental Workflow
The high degree of stereocontrol exerted by these chiral auxiliaries is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate, directing the approach of the electrophile.
Caption: General workflow for an asymmetric alkylation using a chiral auxiliary.
The stereochemical outcome of the asymmetric aldol reaction is often rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.
Caption: Zimmerman-Traxler model for the asymmetric aldol reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of asymmetric reactions. Below are representative protocols for the key transformations discussed.
General Procedure for Asymmetric Alkylation of an N-Acyl Oxazolidinone
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv) is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
General Procedure for Asymmetric Aldol Reaction using a Boron Enolate
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA) (1.2 equiv). The solution is stirred at 0 °C for 30 minutes to generate the Z-boron enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2-3 hours, then at 0 °C for an additional hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and a solution of hydrogen peroxide in methanol is added to oxidize the boron species. The mixture is stirred for 1 hour, and the volatile solvents are removed under reduced pressure. The residue is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the syn-aldol adduct.
Conclusion
While the performance of (R)-piperazin-2-ylmethanol as a chiral auxiliary remains to be extensively documented in the scientific literature, the data presented for established chiral amines provides a robust framework for comparison. The high yields and excellent diastereoselectivities achieved with auxiliaries derived from valinol and phenylalaninol in both asymmetric alkylation and aldol reactions set a high standard. Future investigations into the utility of this compound and its derivatives as chiral auxiliaries will be benchmarked against these reliable and highly effective reagents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the practical application of these powerful tools in the synthesis of complex, stereochemically defined molecules.
References
A Comparative Guide to Analytical Methods for Chiral Purity of Piperazines
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral piperazine-based active pharmaceutical ingredients (APIs). The stereoisomeric composition of a drug can significantly impact its pharmacological activity, pharmacokinetic profile, and potential for adverse effects. Therefore, robust and validated analytical methods are essential to ensure the quality, safety, and efficacy of these drug substances. This guide provides an objective comparison of three common analytical techniques for determining the chiral purity of piperazines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and environmental considerations. HPLC, SFC, and CE each offer distinct advantages and are suited for different analytical challenges.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) with a co-solvent and a CSP. | Differential migration of charged enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Key Advantages | Well-established and widely available, high resolution and reproducibility, suitable for a broad range of compounds. | Faster analysis times, reduced organic solvent consumption ("green" chemistry), often provides unique selectivity compared to HPLC.[1][2] | High separation efficiency, low sample and reagent consumption, rapid method development. |
| Key Limitations | Can require significant method development, higher consumption of organic solvents. | Higher initial instrument cost, may have lower sensitivity for some compounds compared to HPLC. | Lower loading capacity, can be less robust for complex matrices, requires the analyte to have a charge or be derivatized. |
Performance Data Summary
The following tables summarize typical validation parameters for chiral HPLC, SFC, and CE methods applied to the analysis of piperazine derivatives. These values are representative and may vary depending on the specific compound, instrumentation, and laboratory conditions.
Table 1: Chiral HPLC Method Validation Data for a Piperazine Derivative
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantitation (LOQ) | 90 ppm |
| Precision (%RSD) | 1.13% |
| Accuracy (% Recovery) | 104.87 - 108.06% |
Table 2: Chiral SFC Method Validation Data for a Model Basic Compound*
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
*Data is representative for a basic chiral compound and not specific to a piperazine derivative due to the limited availability of published comprehensive validation tables for this specific application.
Table 3: Chiral CE Method Validation Data for H1-Antihistamine Piperazine Derivatives
| Validation Parameter | Result |
| Linearity (Coefficient of Determination, R²) | > 0.99 |
| Limit of Detection (LOD) | 5.9 - 11.4 µmol L⁻¹ |
| Limit of Quantitation (LOQ) | 18 - 34.6 µmol L⁻¹ |
| Precision (Intra- and Inter-day) | Good |
| Accuracy | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the chiral analysis of piperazines using HPLC, SFC, and CE.
Chiral HPLC Method
This method is suitable for the determination of the enantiomeric purity of a piperazine derivative where the undesired enantiomer is controlled at a low level.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 340 nm (after derivatization if necessary).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. For trace analysis, a derivatization step with a UV-active agent may be required if the piperazine derivative lacks a strong chromophore.
Chiral SFC Method
This protocol provides a general approach for the chiral separation of nitrogen-containing heterocyclic compounds, such as piperazines.
-
Instrumentation: Supercritical Fluid Chromatography system with a UV or PDA detector and a back-pressure regulator (BPR).
-
Column: Polysaccharide-based CSP (e.g., Chiralpak series) designed for SFC.
-
Mobile Phase: Supercritical CO₂ and a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol). A basic additive like diethylamine may be required to improve the peak shape of basic analytes.
-
Flow Rate: 2 - 5 mL/min.
-
Column Temperature: 35-40 °C.
-
Back Pressure: 100-150 bar.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the co-solvent or a compatible solvent.
Chiral CE Method
This method is effective for the enantiomeric separation of charged piperazine derivatives, such as H1-antihistamines.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) as the chiral selector and 40% (v/v) methanol.
-
Voltage: Optimized for separation efficiency.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.
Visualizing the Workflow
Understanding the logical flow of method validation is crucial for ensuring robust and reliable analytical procedures.
References
A Comparative Guide to Catalysts for Asymmetric Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure piperazine derivatives is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a myriad of blockbuster drugs, making the development of efficient and selective catalytic methods for their asymmetric synthesis a critical area of research. This guide provides a comparative overview of prominent catalytic systems for asymmetric piperazine synthesis, with a focus on performance metrics and experimental methodologies to aid in the rational selection of catalysts for specific synthetic challenges.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for asymmetric piperazine synthesis, including transition metal catalysts and organocatalysts. The data presented is extracted from published literature and highlights key performance indicators such as yield and enantiomeric excess (ee). It is important to note that direct comparison is challenging due to the variation in substrates and reaction conditions across different studies.
Table 1: Transition Metal-Catalyzed Asymmetric Piperazine Synthesis
| Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Catalyst Loading (mol%) | Ref. |
| Iridium Catalysts | ||||||
| [Ir(COD)Cl]₂ / (S)-p-Tol-BINAP | Oxabenzonorbornadiene & N-substituted piperazine | trans-1,2-dihydronaphthalen-1-ol with piperazine moiety | High | Moderate | 2.5 [Ir], 5.0 [Ligand] | [1] |
| [Ir(COD)Cl]₂ / Chiral Ligand | 3-substituted pyrazinium salts | 3-substituted piperazines | High | up to 96 | 1.0 [Ir], 2.2 [Ligand] | |
| [IrCl(cod)(PPh₃)] | Imines | C-substituted piperazines | High | N/A (diastereoselective) | 2.0 | [2][3][4] |
| Rhodium Catalysts | ||||||
| [Rh(C₂H₄)₂Cl]₂ / CKphos | Alkenylisocyanates & Alkynes | Polysubstituted Piperidines* | 77 | 94 | Not Specified | [5] |
| Palladium Catalysts | ||||||
| Pd₂(pmdba)₃ / PHOX ligand | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | Good to Excellent | Good to Excellent | Not Specified | [6][7] |
| Palladium-catalyzed | Pyrazin-2-ols | Disubstituted piperazin-2-ones | up to 95 | up to 90 | Not Specified | [8] |
*Note: While the product is a piperidine, the rhodium-catalyzed [2+2+2] cycloaddition represents a significant strategy for constructing related N-heterocycles and is included for comparative context.
Table 2: Organocatalyzed Asymmetric Piperazine Synthesis
| Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Catalyst Loading (mol%) | Ref. |
| Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamine | 3-aryl/alkyl piperazin-2-ones | 38-90 | up to 99 | Not Specified | [9][10] |
| Chiral Phosphoric Acid | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | C3-substituted morpholin-2-ones* | Good to High | Good to High | Not Specified | [9][10] |
| (R)- or (S)-organocatalyst | Aldehydes | C2-functionalized, N,N'-protected piperazines | 13-50 (overall) | 55-98 | Not Specified | [11] |
*Note: Morpholin-2-ones are structurally related to piperazin-2-ones and are included to showcase the utility of organocatalysis in synthesizing similar heterocyclic scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[2]
A solution of the 3-substituted pyrazinium salt (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and the chiral ligand (2.2 mol %) in a mixed solvent of toluene and 1,4-dioxane (3.0 mL) is placed in an autoclave. The autoclave is charged with hydrogen gas to a pressure of 600 psi and the reaction mixture is stirred at 30 °C for 36 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the chiral piperazine. The enantiomeric excess is determined by chiral HPLC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones[8][9]
In a glovebox, a solution of the N-protected piperazin-2-one substrate in a suitable solvent is added to a pre-formed solution of the palladium catalyst, typically derived from a palladium precursor such as [Pd₂(pmdba)₃] and a chiral phosphine-oxazoline (PHOX) ligand. The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the resulting α-substituted piperazin-2-one is determined by chiral HPLC.
Organocatalytic One-Pot Synthesis of Piperazin-2-ones[11][12]
To a solution of an aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), a quinine-derived urea organocatalyst (e.g., eQNU, 0.01 mmol) is added. The mixture is stirred to facilitate the Knoevenagel condensation. The reaction is then diluted with toluene (to 0.02 M) and cooled to -20 °C, followed by the addition of cumyl hydroperoxide (CHP, 0.11 mmol) for the asymmetric epoxidation step. Finally, 1,2-ethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) are added at 25 °C to initiate the domino ring-opening cyclization (DROC). The reaction mixture is stirred until completion, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a simplified mechanistic pathway for a catalytic asymmetric synthesis.
Caption: General experimental workflow for catalytic asymmetric synthesis.
Caption: A simplified representation of a catalytic cycle in asymmetric synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Piperazin-2-ylmethanol Derivatives: A Comparative Analysis Against Existing CNS Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the therapeutic potential of (R)-Piperazin-2-ylmethanol derivatives against established agents in the treatment of central nervous system (CNS) disorders.
This compound derivatives represent a promising class of chiral compounds with significant potential for the development of novel therapeutics targeting a range of CNS disorders. Their structural similarity to known psychoactive agents, combined with their affinity for key neurological receptors, has positioned them as compelling candidates for further investigation. This guide provides a comprehensive comparison of these derivatives against existing therapeutic agents, focusing on their receptor binding profiles and potential in vivo efficacy. The information is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this emerging compound class.
In Vitro Receptor Binding Affinity: A Head-to-Head Comparison
The therapeutic effects of many CNS drugs are mediated by their interaction with specific neurotransmitter receptors. This compound derivatives have shown notable affinity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions. The following table summarizes the in vitro binding affinities (Ki values) of a representative (S)-piperazin-2-ylmethanol derivative and several existing therapeutic agents for the σ1 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Class | Target Receptor(s) | Sigma-1 (σ1) Receptor Ki (nM) |
| (S)-4-(p-Methoxybenzyl)piperazin-2-ylmethanol | Piperazin-2-ylmethanol Derivative | Sigma-1 (σ1) | 12.4[1] |
| Haloperidol | Typical Antipsychotic | D2, Sigma-1 (σ1) | 2-4[2], 6.5[2] |
| Aripiprazole | Atypical Antipsychotic | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | ~146 (calculated from pKi) |
| Vortioxetine | Antidepressant | SERT, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7 | ~200 (calculated from pKi) |
| Buspirone | Anxiolytic | 5-HT1A (partial agonist), D2 | ~3981 (calculated from pKi) |
Table 1: Comparative in vitro binding affinities for the sigma-1 receptor.
Potential In Vivo Efficacy: Benchmarking in Preclinical Models
While in vitro binding affinity is a critical indicator of a compound's potential, in vivo studies are essential to evaluate its therapeutic efficacy and behavioral effects. The following sections describe standard preclinical models used to assess antipsychotic, antidepressant, and anxiolytic activity, along with available efficacy data for existing therapeutic agents. Direct comparative in vivo data for this compound derivatives is currently limited in publicly available literature.
Antipsychotic Activity: Conditioned Avoidance Response (CAR)
The Conditioned Avoidance Response (CAR) test is a widely used behavioral paradigm to predict the antipsychotic efficacy of a compound. In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs are known to suppress this avoidance response.
Table 2: Comparative in vivo efficacy in the Conditioned Avoidance Response (CAR) test. Efficacy is measured by the ED50, the dose required to produce a 50% inhibition of the conditioned avoidance response. Lower ED50 values indicate greater potency.
| Compound | ED50 (mg/kg) in CAR Test |
| Haloperidol | ~0.06 - 0.1[3] |
| Aripiprazole | ~2.3[3] |
Antidepressant Activity: Forced Swim Test (FST)
The Forced Swim Test (FST) is a common preclinical model used to screen for antidepressant activity. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant medications are known to reduce the duration of this immobility, suggesting an increase in coping behavior.
Anxiolytic Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing the anxiolytic or anxiogenic effects of drugs in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating the signaling cascade following the binding of a sigma-1 receptor agonist.
Caption: A flowchart outlining the key steps in a competitive radioligand binding assay.
Experimental Protocols
Sigma-1 (σ1) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound derivatives and existing therapeutic agents for the sigma-1 receptor.
Materials:
-
Membrane preparation from guinea pig brain homogenate.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds: this compound derivatives and existing therapeutic agents at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the guinea pig brain membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound or existing therapeutic agent.
-
For the determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand, such as haloperidol.
-
Incubate the plates at room temperature for a specified period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of this compound derivatives by measuring their ability to inhibit a conditioned avoidance response.
Apparatus: A shuttle box with two compartments separated by a partition with an opening, equipped with a light or sound source (conditioned stimulus, CS) and a grid floor for delivering a mild electric shock (unconditioned stimulus, US).
Procedure:
-
Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a short duration (e.g., 10 seconds), followed by the US (e.g., a mild foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move, it receives the shock and can escape it by moving to the other compartment (an escape response). This training is repeated for a set number of trials.
-
Testing: Once the rats are trained to a stable level of avoidance responding, they are administered the test compound (this compound derivative or a reference antipsychotic) or vehicle.
-
After a specified pretreatment time, the rats are placed back in the shuttle box and subjected to a series of test trials.
-
The number of avoidance responses, escape responses, and failures to escape are recorded.
-
A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity. The ED50, the dose that produces a 50% reduction in avoidance responding, is calculated.
Forced Swim Test (FST) in Mice
Objective: To evaluate the potential antidepressant-like effects of this compound derivatives.
Apparatus: A transparent glass cylinder filled with water to a depth that prevents the mouse from touching the bottom with its tail or paws.
Procedure:
-
Pre-test (optional but common): On the first day, mice are individually placed in the cylinder for a 15-minute pre-swim session.
-
Test: 24 hours after the pre-test, the mice are administered the test compound, a reference antidepressant, or vehicle.
-
After the appropriate pretreatment time, the mice are placed back into the water-filled cylinder for a 6-minute test session.
-
The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated video tracking system.
-
A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) in Rats
Objective: To assess the anxiolytic-like properties of this compound derivatives.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Rats are administered the test compound, a reference anxiolytic, or vehicle.
-
Following the pretreatment period, each rat is placed in the center of the maze, facing one of the open arms.
-
The behavior of the rat is recorded for a 5-minute test period, typically using a video camera.
-
The primary measures recorded are the number of entries into and the time spent in the open and enclosed arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.
References
- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Pharmacological Comparison of Novel Piperazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacological performance of novel piperazine derivatives against various therapeutic targets. The piperazine scaffold, a six-membered heterocycle with two nitrogen atoms, is a prevalent structural motif in numerous clinically approved drugs due to its ability to modulate physicochemical and pharmacokinetic properties.[1] This guide summarizes key experimental data, provides detailed methodologies for critical assays, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.
Anticancer Activity of Piperazine Derivatives
Novel piperazine derivatives have demonstrated significant potential as anticancer agents, with in vitro studies revealing potent cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for several novel piperazine derivatives, showcasing their cytotoxic efficacy against various cancer cell lines.
| Compound Class/ID | Target Cancer Cell Line(s) | In Vitro Activity (IC50/GI50 in µM) | Reference(s) |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [2][3] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [2][3] |
| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67 | [4] |
| Pyrazoline-piperazine conjugate 9b | A549 (Lung) | 3.78 ± 0.35 | [5] |
| Pyrazoline-piperazine conjugate 9m | A549 (Lung) | 4.43 ± 0.98 | [5] |
| Piperazine-1,2,3-triazoles | Multiple | 5.22 - 5.34 | [4] |
| Arylformyl piperazinyls | MDA-MB-231 (Breast) | 5.55 | [4] |
| Pyrazoline-piperazine conjugate 9w | A549 (Lung) | 7.80 ± 0.55 | [5] |
| Benzamide Derivative (C-4) | HCT-116 (Colon) | 11.33 | [4][6] |
| Ethanone Derivative (C-14) | MIAPaCa-2 (Pancreatic) | <1.0 | [4][6] |
| 5-phenyl-7-piperazin-1-yl-2-p-tolyl[7]oxazolo[4,5-d]pyrimidine | Various | GI50: 0.2 - 2.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8] The intensity of the color is proportional to the number of viable cells.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several piperazine derivatives exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[4]
Neuroprotective Effects of Piperazine Derivatives
A novel arylpiperazine derivative, LQFM181, has demonstrated significant neuroprotective effects in both in vitro and in vivo models of neurotoxicity.[13][14]
Data Presentation: In Vitro and In Vivo Neuroprotection of LQFM181
| Assay/Model | Key Findings | Reference(s) |
| In Vitro (SH-SY5Y cells) | Showed promising antioxidant activity and significant neuroprotection against 3-nitropropionic acid-induced neurotoxicity. | [13][14] |
| In Vivo (3-NP induced neurotoxicity in mice) | Demonstrated remarkable antioxidant capacity (reduced MDA and carbonyl protein levels, increased succinate dehydrogenase, catalase, and superoxide dismutase activities). Reduced locomotor behavior and memory dysfunction by decreasing cholinesterase activity. | [14] |
Experimental Protocol: 3-Nitropropionic Acid (3-NP) Induced Neurotoxicity Model
3-NP is a mitochondrial toxin that induces neurodegeneration, providing a model for diseases like Huntington's.[7][15]
In Vivo Protocol Outline:
-
Animal Model: Swiss mice are commonly used.
-
3-NP Administration: 3-NP is administered intraperitoneally (i.p.) at a specific dose (e.g., 20 mg/kg) for a defined period to induce neurotoxicity.[16]
-
Treatment: The test compound (e.g., LQFM181) is administered to the treatment group, while the control group receives a vehicle.
-
Behavioral and Biochemical Assessment: Following the treatment period, animals are subjected to behavioral tests to assess motor function and memory. Subsequently, brain tissues are collected for biochemical analyses to measure markers of oxidative stress and enzyme activities.[17]
Experimental Workflow: Neuroprotective Agent Screening
Antipsychotic Potential of Piperazine Derivatives
Many atypical antipsychotic drugs incorporate a piperazine moiety, which contributes to their unique pharmacological profile, primarily through interactions with dopamine D2 and serotonin 5-HT2A receptors.[18]
Data Presentation: Receptor Binding Affinities
While specific Ki values for novel derivatives require dedicated studies, the general principle for atypical antipsychotics involves a high affinity for both D2 and 5-HT2A receptors. For instance, compound 11, a novel amide-piperazine derivative, exhibited high affinity for D2, 5-HT1A, and 5-HT2A receptors.[19]
In Vivo Models for Antipsychotic Activity
Several in vivo models are used to assess the antipsychotic potential of new compounds:[20][21]
-
Apomorphine-induced climbing in mice: Apomorphine is a dopamine agonist that induces a characteristic climbing behavior, which can be inhibited by dopamine receptor antagonists.
-
MK-801-induced hyperactivity in rats: MK-801 is an NMDA receptor antagonist that induces hyperactivity, a model for certain psychotic symptoms.
-
Conditioned avoidance response (CAR): This test assesses the ability of a compound to suppress a learned avoidance response without impairing the escape response, which is predictive of antipsychotic efficacy.
Signaling Pathway: Dopamine and Serotonin Receptor Modulation
Atypical antipsychotics achieve their therapeutic effect by modulating dopaminergic and serotonergic pathways. The blockade of 5-HT2A receptors is thought to increase dopamine release in certain brain regions, counteracting the effects of D2 receptor blockade and reducing the risk of extrapyramidal side effects.[1][22]
Antimicrobial Activity of Piperazine Derivatives
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have shown promise as potent antimicrobial compounds.[23]
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against different microbial strains.
| Compound/Class | Target Microorganism(s) | In Vitro Activity (MIC in µg/mL) | Reference(s) |
| Sparfloxacin and Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | |
| TZY-5-84 | M. tuberculosis H37Rv | 0.014 - 0.015 | [24] |
| RL-308 | MRSA | 2 | [25] |
| RL-308 | S. aureus | 2 | [25] |
| RL-327 | MRSA, S. aureus | 2, 4 | [25] |
| RL-328 | MRSA, S. aureus | 2 | [25] |
| N,N'-Bis(1,3,4-thiadiazole) derivatives (4, 6c, 6d) | S. aureus | 16 | [26] |
| N,N'-Bis(1,3,4-thiadiazole) derivatives (6d, 7b) | B. subtilis | 16 | [26] |
| N,N'-Bis(1,3,4-thiadiazole) derivative (6c) | E. coli | 8 | [26] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[27]
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture.
-
Compound Dilution: Two-fold serial dilutions of the piperazine derivative are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[4]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models [cris.unibo.it]
- 14. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Nitropropionic acid-induced neurotoxicity--assessed by ultra high resolution positron emission tomography with comparison to magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antipsychotic - Wikipedia [en.wikipedia.org]
- 19. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vbspu.ac.in [vbspu.ac.in]
- 21. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 22. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijbpas.com [ijbpas.com]
- 24. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijcmas.com [ijcmas.com]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-Piperazin-2-ylmethanol: A Guide for Laboratory Professionals
Disclaimer: Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact (R)-Piperazin-2-ylmethanol product in use. This guide provides general recommendations based on available safety data for piperazine derivatives, and the SDS will offer detailed, substance-specific safety and disposal information.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection.[1] Based on data from related piperazine compounds, this chemical should be handled as hazardous waste.
Immediate Safety and Handling Precautions
Due to the potentially hazardous nature of piperazine compounds, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety goggles or a face shield.[2][3] In environments with inadequate ventilation, respiratory protection may be necessary.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust, mists, or vapors.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1]
Hazard Summary
The following table summarizes the primary hazards generally associated with piperazine compounds, based on available safety data.
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[1][4] |
| Skin Corrosion/Irritation | Can cause severe skin burns and irritation.[1] |
| Eye Damage/Irritation | Can cause serious eye damage.[2] |
| Environmental Hazard | Potentially harmful to aquatic life; improper disposal can lead to environmental contamination.[1] |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, weighing paper), and personal protective equipment, must be treated as hazardous waste.[5]
-
Segregate this compound waste from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container.[1] The container must be made of a material compatible with the chemical.[5][7]
-
The label should include:
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.[6]
-
Ensure the storage area is away from incompatible materials.[6][8]
4. Spill Response:
-
In the event of a spill, evacuate the area and remove all ignition sources.[1]
-
Contain the spill using an inert, absorbent material such as vermiculite or sand.[2][9]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[2]
-
Decontaminate the spill area thoroughly.[2]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste.[10]
-
It is often recommended to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
After proper rinsing, deface or remove the original label before disposing of the container as regular trash, if permitted by your institution's policies.[10][11]
6. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][11]
-
Arrange for disposal through a licensed chemical waste disposal facility.[1] These facilities are equipped to handle hazardous materials, often through methods like controlled incineration.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (R)-Piperazin-2-ylmethanol
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure and ensure personal safety when handling (R)-Piperazin-2-ylmethanol. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against splashes.[3][4] A face shield should be worn for additional protection, especially when handling larger quantities or if there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for both splash and full contact.[1] It is crucial to inspect gloves for any damage before use and to consult the manufacturer's resistance guide for prolonged contact. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3] Flame-retardant and antistatic protective clothing is advised.[1] All contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if dust is generated or if working in an area with inadequate ventilation.[1][3][4] A filtering respirator of type A-(P3) is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation : Before beginning any work, ensure that the designated handling area, preferably a chemical fume hood, is clean and clutter-free.[5] Confirm that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be in close proximity and operational.[4]
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of the solid compound within a well-ventilated enclosure, such as a chemical fume hood, to minimize inhalation of dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle the compound gently to avoid generating dust.
-
-
Dissolving and Transferring :
-
When preparing solutions, slowly add the solvent to the vessel containing the this compound to avoid splashing.
-
Use a calibrated pipette or syringe for transferring solutions to ensure accuracy and minimize drips and spills.
-
-
Post-Handling Procedures :
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Waste Segregation :
-
Disposal Route :
-
All waste must be disposed of through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[1][7]
-
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3] For larger spills, contain the spill and absorb it with an inert material before collecting it for disposal.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

